2'-O-methyl-5-methyluridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRPHCORALGKQ-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970832 | |
| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-09-4 | |
| Record name | 5-Methyl-2′-O-methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-O-Methylribothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Modified Nucleoside 2'-O-methyl-5-methyluridine: From Discovery to Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the modified ribonucleoside 2'-O-methyl-5-methyluridine (m⁵Um), from its initial discovery to its natural occurrence and the experimental methodologies used for its study. We delve into the techniques for its detection and quantification, its metabolic fate, and its broader biological context. This document is intended to serve as a valuable resource for researchers in the fields of RNA biology, drug development, and nucleic acid chemistry, providing detailed protocols and a summary of the current state of knowledge.
Discovery and Natural Occurrence
The first identification of this compound, also known as 2'-O-methylribothymidine, was a significant finding in the field of nucleic acid modifications.
Initial Discovery
This compound was first discovered as a component of a specific transfer RNA (tRNA) in a eukaryotic organism.
-
Year of Discovery: 1974
-
Researchers: Gross, H.J., Simsek, M., Raba, M., et al.
-
Source: Rabbit liver
This discovery was groundbreaking as it represented the first instance of 2'-O-methylribothymidine being identified in a nucleic acid.[1]
Natural Occurrence
Following its initial discovery, this compound has been identified in various types of RNA across different domains of life, highlighting its conserved nature. It is a post-transcriptional modification, meaning it is introduced into the RNA molecule after transcription.
This modified nucleoside is found in:
-
Transfer RNA (tRNA): It is present in the TΨC loop of certain tRNAs, often at position 54, where it can replace the more common ribothymidine (T)[3]. Its presence has been noted in eukaryotes.[4]
-
Ribosomal RNA (rRNA): Like many other 2'-O-methylated nucleosides, it is a component of rRNA.[5]
-
Small nuclear RNA (snRNA) and Small nucleolar RNA (snoRNA): These non-coding RNAs involved in splicing and other RNA processing events also contain this compound.[5]
The presence of this modification in functionally important regions of these RNA molecules suggests a role in modulating their structure and function.
Quantitative Analysis of this compound
Determining the abundance of this compound is crucial for understanding its biological roles. Several techniques are employed for its quantification.
Summary of Quantitative Data
| RNA Type | Organism/Cell Type | Abundance of 5-methyluridine (m⁵U) | Reference |
| mRNA | Human (hygromycin B treated) | 0.003 ± 0.001% of Uridines | [6] |
| mRNA | Human (cycloheximide treated) | 0.0025 ± 0.0006% of Uridines | [6] |
Note: The data above pertains to 5-methyluridine (m⁵U). The abundance of the dually modified this compound (m⁵Um) is expected to be a fraction of this value and is typically found in structured non-coding RNAs like tRNA and rRNA rather than mRNA.
Experimental Protocols
The identification and quantification of this compound rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of tRNA
Objective: To isolate total tRNA from cells or tissues for subsequent analysis of modified nucleosides.
Protocol:
-
Cell Lysis: Lyse cells using a suitable buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
Phenol-Chloroform Extraction: Perform phenol-chloroform extractions to remove proteins and DNA.
-
RNA Precipitation: Precipitate total RNA from the aqueous phase using ethanol or isopropanol.
-
Small RNA Fractionation: Isolate small RNAs (<200 nucleotides), including tRNA, using methods like size-exclusion chromatography or ion-exchange chromatography.
-
tRNA Purification (Optional): For higher purity, tRNA can be further purified using high-performance liquid chromatography (HPLC).
Detection and Quantification by Mass Spectrometry
Objective: To accurately identify and quantify this compound in an RNA sample.
Protocol:
-
Enzymatic Digestion of RNA:
-
Digest the purified RNA (e.g., 1-10 µg) to its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the resulting nucleosides using reversed-phase HPLC.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the eluting nucleosides using a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantify the amount of the modified nucleoside by comparing its signal intensity to that of known standards.[7][8]
-
Primer Extension Analysis for 2'-O-methylation Site Mapping
Objective: To identify the location of 2'-O-methylated nucleotides within an RNA sequence. This method relies on the observation that reverse transcriptase can be impeded at 2'-O-methylated sites, especially at low dNTP concentrations.
Protocol:
-
Primer Design: Design a DNA primer that is complementary to a region downstream of the suspected modification site.
-
Primer Labeling: End-label the primer with a radioactive (e.g., ³²P) or fluorescent tag.
-
Annealing: Anneal the labeled primer to the target RNA.
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase enzyme under two conditions:
-
Low dNTP concentration: This condition enhances pausing or stopping of the enzyme at the 2'-O-methylated nucleotide.
-
High dNTP concentration: As a control, where the reverse transcriptase is more likely to read through the modification.
-
-
Gel Electrophoresis: Separate the resulting cDNA products on a denaturing polyacrylamide sequencing gel.
-
Analysis: A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane indicates the position of a 2'-O-methylated nucleotide, one nucleotide upstream of the 3' end of the cDNA product.
Ligation-Based Assay for 2'-O-methylation Detection
Objective: To detect and quantify 2'-O-methylation at a specific site based on the sensitivity of DNA ligase to the modification in the RNA template.
Protocol:
-
Oligonucleotide Design: Design two DNA oligonucleotides that are complementary to the RNA sequence and abut at the position of interest.
-
Hybridization: Hybridize the two DNA oligos to the target RNA.
-
Ligation Reaction: Perform a ligation reaction using a DNA ligase (e.g., T4 DNA ligase). The efficiency of ligation will be affected by the presence of the 2'-O-methyl group on the template RNA strand.
-
Product Analysis: Analyze the ligation product by methods such as gel electrophoresis or quantitative PCR. A difference in ligation efficiency between a control (unmodified) and the test RNA indicates the presence of the modification.
Metabolic Pathway of this compound
Studies on the metabolic fate of 2'-O-methyluridine have provided insights into its degradation pathway.
Proposed Metabolic Pathway in Mice
A study investigating the metabolism of tritium-labeled 2'-O-methyluridine in mice revealed its conversion into several metabolites. The proposed pathway involves enzymatic degradation.
Caption: Proposed metabolic pathway of this compound.
The primary degradation appears to be the cleavage of the glycosidic bond by a nucleoside hydrolase, yielding 5-methyluracil and 2'-O-methyl-ribose-1-phosphate. Further metabolic conversions can lead to other pyrimidine nucleosides.
Experimental Workflow for Metabolic Analysis
The following workflow outlines the general steps involved in studying the metabolism of this compound.
Caption: Experimental workflow for in vivo metabolic studies.
Conclusion
This compound is a conserved, post-transcriptional RNA modification found in various functionally important RNA species. Its discovery and subsequent characterization have been enabled by a suite of powerful analytical techniques. While its precise biological roles are still under investigation, its presence in critical regions of tRNA and rRNA suggests functions in fine-tuning RNA structure, stability, and interaction with other molecules. The detailed experimental protocols and metabolic insights provided in this guide offer a solid foundation for researchers to further explore the significance of this and other modified nucleosides in health and disease, and to leverage this knowledge in the development of novel RNA-based therapeutics.
References
- 1. 2′-O-Methyl ribothymidine: a component of rabbit liver lysine transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Methyluridine (m⁵U) at Position 54 in tRNA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the biological functions of 5-methyluridine (m⁵U) at position 54 of the T-loop in transfer RNA (tRNA). It details its biosynthesis, its critical role in tRNA structure and stability, its impact on the dynamics of protein synthesis, and its emerging implications in human health and disease.
Introduction: The Significance of a Conserved tRNA Modification
Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure their fidelity and efficiency, tRNAs undergo extensive post-transcriptional modifications. One of the most conserved and widespread of these is the methylation of uridine at position 54 in the T-loop, forming 5-methyluridine (m⁵U54).[1][2][3][4] For decades, the precise biological role of this modification remained elusive, as its absence did not lead to obvious growth defects under standard laboratory conditions.[1] However, recent research has unveiled its crucial functions in tRNA maturation, the modulation of ribosome translocation, and cellular stress responses, making it a molecule of significant interest in both fundamental biology and translational research.[1][2][5]
Biosynthesis of m⁵U54: A Conserved Enzymatic Pathway
The methylation of U54 in tRNA is catalyzed by a highly conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[6][7]
-
In bacteria such as Escherichia coli, the enzyme responsible is TrmA .[1][6]
-
In yeast (Saccharomyces cerevisiae), this function is carried out by Trm2 .[1][2]
-
In mammals , including humans, TRMT2A catalyzes the m⁵U54 modification in cytosolic tRNAs, while TRMT2B is responsible for this modification in mitochondrial tRNAs.[2][7]
The catalytic mechanism involves a conserved cysteine residue within the enzyme's active site, which forms a transient covalent intermediate with the C6 of the target uridine. This facilitates the transfer of a methyl group from SAM to the C5 position of the uracil base.[6][7]
Structural and Functional Roles of m⁵U54 in tRNA
The primary role of m⁵U54 is to stabilize the tertiary L-shaped structure of tRNA. It does so by forming a reverse Hoogsteen base pair with the N1-methyladenosine (m¹A) at position 58 (m¹A58).[8] This interaction is critical for maintaining the correct folding of the tRNA molecule, which is essential for its proper function during translation.[2][8]
Impact on tRNA Stability and Maturation
The presence of m⁵U54 contributes to the overall stability of the tRNA molecule.[2] Studies have shown that the absence of this modification can lead to a modest destabilization of tRNAs.[1] Furthermore, the lack of m⁵U54 can have a cascading effect on the tRNA modification landscape. Mass spectrometry analyses have revealed that in cells lacking the m⁵U54-installing enzyme, the stoichiometry of other tRNA modifications is altered.[1][3][4][9][10] This suggests that m⁵U54 acts as a key modulator in the intricate process of tRNA maturation.[1][3][4][9][10]
Modulation of Ribosome Translocation
A groundbreaking discovery has been the role of m⁵U54 in modulating the translocation step of protein synthesis.[1][3][4][9][10] In vitro translation studies have demonstrated that tRNAs lacking m⁵U54 are desensitized to small molecules that inhibit translocation, such as hygromycin B.[1][3][4][9][10] This indicates that m⁵U54 influences the speed and efficiency of the ribosome's movement along the mRNA. This finding is consistent with observations that cells lacking m⁵U54 show less perturbation in growth and gene expression when exposed to translocation inhibitors.[1][9]
Consequences of m⁵U54 Hypomodification
The absence or reduction of m⁵U54, termed hypomodification, has significant cellular consequences, particularly under conditions of stress.
Generation of tRNA-Derived Small RNAs (tsRNAs)
A key outcome of m⁵U54 hypomodification is the generation of tRNA-derived small RNAs (tsRNAs).[2][5][11][12] The lack of m⁵U54 appears to render tRNAs more susceptible to cleavage by ribonucleases like angiogenin (ANG).[5][11][12] This cleavage, often occurring near the anticodon loop, results in the accumulation of 5'-tRNA-derived stress-induced RNAs (5'-tiRNAs).[5][11][12] These tsRNAs are not mere degradation products but are emerging as important regulatory molecules involved in processes such as gene expression control, translation initiation, and the cellular stress response.[2][5]
Cellular Stress Response and Disease Implications
The link between m⁵U54 hypomodification and the cellular stress response is becoming increasingly clear.[2][5] Downregulation of TRMT2A and subsequent m⁵U54 hypomodification have been shown to impact cellular stress response pathways and RNA stability.[2][5] This connection has profound implications for human health, as dysregulation of tRNA modifications is being linked to a growing number of diseases, including neurological disorders, cancer, and metabolic diseases.[2][13][14] The generation of specific tsRNAs due to m⁵U54 hypomodification may play a role in the pathophysiology of these conditions.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on m⁵U54 in tRNA.
| Cell Type/Organism | Condition | Measured Parameter | Quantitative Finding | Reference |
| S. cerevisiae (trm2Δ) | Growth with hygromycin B | Relative growth | Less perturbed compared to wild-type | [1] |
| E. coli (ΔtrmA) | In vitro translation with hygromycin B | Ribosome translocation | Desensitized to inhibition | [1] |
| Human cells (TRMT2A knockdown) | tsRNA generation | Accumulation of 5'-tiRNAs | Increased levels of specific 5'-tiRNAs | [5][11][12] |
| E. coli (ΔtrmA) | tRNA modification analysis (tRNAPhe) | Levels of other modifications | Altered stoichiometry of s⁴U, D, Ψ, m⁷G, acp³U, and i⁶A | [1] |
Experimental Protocols
Quantification of tRNA Modifications by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for the quantitative analysis of nucleoside modifications in tRNA.
-
tRNA Isolation: Isolate total tRNA from cells or tissues of interest using appropriate RNA purification kits or phenol-chloroform extraction.
-
tRNA Purification: Purify specific tRNA isoacceptors if desired, for example, by affinity chromatography.
-
Enzymatic Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent and fragment ions specific to each canonical and modified nucleoside.
-
-
Data Analysis: Quantify the amount of each modified nucleoside relative to its corresponding unmodified counterpart or a stable isotope-labeled internal standard.
Analysis of tRNA-Derived Small RNAs (tsRNAs) by Northern Blotting
This method allows for the detection and relative quantification of specific tsRNAs.
-
RNA Extraction: Extract total RNA from cells under control and stress conditions.
-
Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA samples on a denaturing polyacrylamide gel to resolve small RNA species.
-
Electrotransfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using ultraviolet light.
-
Probe Hybridization: Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe specific to the tsRNA of interest.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or fluorescence imaging.
-
Quantification: Quantify the band intensity relative to a loading control (e.g., a small non-coding RNA like U6 snRNA).
Visualizing the Molecular Landscape
The following diagrams illustrate key pathways and workflows related to the biological function of m⁵U54 in tRNA.
Caption: Biosynthesis and key functions of m⁵U54 in tRNA.
Caption: Consequences of m⁵U54 hypomodification.
Caption: Workflow for tRNA modification analysis by LC-MS/MS.
Conclusion and Future Directions
The 5-methyluridine modification at position 54 of tRNA has emerged from being an enigmatic, conserved feature to a critical player in the fine-tuning of protein synthesis and cellular homeostasis. Its roles in maintaining tRNA structure, modulating ribosome translocation, and protecting tRNAs from stress-induced cleavage highlight its importance. For researchers in drug development, the enzymes responsible for m⁵U54 biosynthesis, such as TRMT2A, represent potential therapeutic targets. Modulating the levels of m⁵U54 could offer novel strategies for influencing protein translation in diseases characterized by translational dysregulation, such as cancer. Furthermore, the tsRNAs generated as a consequence of m⁵U54 hypomodification may serve as novel biomarkers or even therapeutic agents. Future research will likely focus on further elucidating the precise molecular mechanisms by which m⁵U54 modulates ribosome function and the specific roles of m⁵U54-dependent tsRNAs in various disease contexts.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Conserved 5-methyluridine tRNA modification modulates ribosome translocation | NSF Public Access Repository [par.nsf.gov]
- 4. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid residues of the Escherichia coli tRNA(m5U54)methyltransferase (TrmA) critical for stability, covalent binding of tRNA and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs. | Sigma-Aldrich [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. whba1990.org [whba1990.org]
- 14. Human transfer RNA modopathies: diseases caused by aberrations in transfer RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
role of 2'-O-methyl-5-methyluridine in ribosome translocation
An In-depth Technical Guide on the Role of Modified Uridines in Ribosome Translocation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, is composed of ribosomal RNA (rRNA) and proteins. The fidelity and efficiency of translation are critically modulated by post-transcriptional modifications of rRNA and transfer RNA (tRNA). These modifications, particularly those within functionally significant regions of the ribosome, play a crucial role in fine-tuning the dynamics of translation, including the process of translocation. This guide delves into the role of specific uridine modifications, with a focus on 2'-O-methylation and 5-methylation, in the context of ribosome translocation. While the combined modification, 2'-O-methyl-5-methyluridine, has been identified in tRNA, its specific role in ribosome translocation is not yet extensively characterized. Therefore, this guide will examine the individual and context-specific roles of these modifications to provide a comprehensive understanding of their impact on ribosomal function.
Ribosomal RNA modifications are extensive and are often clustered in functionally important sites of the ribosome, such as the peptidyltransferase center and the decoding site, where they contribute to efficient and accurate protein synthesis[1]. 2'-O-methylation is a common modification that stabilizes RNA structure by influencing the sugar pucker and restricting the rotational freedom of the phosphate backbone[2]. 5-methyluridine (m⁵U), on the other hand, is a highly conserved modification found in tRNAs[3].
The Role of 5-Methyluridine in Modulating Ribosome Translocation
The 5-methyluridine modification, particularly at position 54 of the T-loop in tRNA (m⁵U54), has been identified as a key modulator of the translocation step in protein synthesis[3][4].
Impact on Translocation Dynamics
Studies have shown that the absence of m⁵U54 in tRNA can desensitize the ribosome to small molecules that inhibit translocation, such as hygromycin B and cycloheximide[3][4]. This suggests that m⁵U54 plays a role in the conformational changes of the tRNA and ribosome during translocation. The loss of this modification appears to permit ribosome translocation even in the presence of inhibitors that would normally stall the process[4]. This modulation of translocation speed and sensitivity to inhibitors highlights the importance of tRNA modifications in the overall regulation of protein synthesis[5].
The Significance of 2'-O-Methylation in Ribosomal RNA
2'-O-methylation is one of the most abundant modifications in eukaryotic rRNA, with numerous sites located in functionally critical regions[6][7]. These modifications are crucial for ribosome biogenesis and the overall stability of the ribosome structure[1][2].
Influence on Ribosome Dynamics and Ligand Binding
Recent research has revealed that the pattern of 2'-O-methylation in rRNA can regulate cellular translation by controlling ribosome dynamics and the binding of ligands[2]. Heterogeneity in rRNA 2'-O-methylation suggests that not all ribosomes within a cell are identical, leading to the concept of "specialized ribosomes" that may have different translational properties[1]. This heterogeneity can influence the translation of specific mRNAs, thereby contributing to the translational control of gene expression[1].
Case Study: 2'-O-methyluridine in the Mitochondrial Ribosome
A well-characterized example of the critical role of a 2'-O-methylated uridine is found in the mitochondrial ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing key proteins of the electron transport chain[8][9].
The human mitochondrial 16S rRNA contains a 2'-O-methyluridine at position 1369 (Um1369), a universally conserved modification within the peptidyl transferase center[10][11]. This modification is introduced by the enzyme MRM2 (also known as FTSJ2)[10][12][13].
Functional Importance of Um1369
The Um1369 modification is essential for the proper assembly of the large subunit of the mitoribosome and for efficient mitochondrial translation[11]. Its location in the peptidyl transferase center suggests a role in the interaction of the ribosome with the aminoacyl-tRNA in the A-site[10]. Mutations in the MRM2 gene that lead to a deficiency in this modification can cause severe mitochondrial diseases, such as MELAS-like encephalomyopathy, highlighting the critical nature of this single RNA modification[10][12].
Quantitative Data on the Effects of Uridine Modifications
The following table summarizes quantitative findings from studies on the impact of uridine modifications on ribosome function.
| Modification/Condition | Organism/System | Observed Effect | Quantitative Measure | Reference |
| Loss of m⁵U54 in tRNA | S. cerevisiae | Decreased sensitivity to hygromycin B | Altered transcriptome-wide gene expression in the presence of the inhibitor. | [3][4] |
| Loss of m⁵U54 in tRNA | E. coli (in vitro) | Increased tripeptide formation in the presence of hygromycin B | Yield of fMFK tripeptide is increased when using tRNA lacking m⁵U54. | [4] |
| Mutation in Bcd1 (affecting snoRNP assembly and 2'-O-methylation) | S. cerevisiae | Decreased translational fidelity | Changes in ribosome rotational status and decreased binding to eIF1. | [14] |
| Knockdown of SNORD45C (affecting 2'-O-methylation at C174 in 18S rRNA) | Human cell lines | Decreased translation efficiency of AU-rich codons | Specific reduction in the translation of mRNAs with a high content of AU-rich codons. | [14] |
| Mutation in MRM2 gene (loss of Um1369 in 16S mt-rRNA) | Human patient | Multiple OXPHOS deficiency | Reduction of mitochondrial translation and oxygen consumption rate. | [10] |
Experimental Protocols
Ribosome Profiling
Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Objective: To determine the precise positions of ribosomes on mRNA transcripts at a given moment.
Methodology:
-
Cell Growth and Harvest: Grow bacterial or eukaryotic cells to the desired density. Arrest translation by adding an inhibitor like cycloheximide (for eukaryotes) or by flash-freezing the entire culture in liquid nitrogen (for bacteria to avoid artifacts from antibiotics)[15][16].
-
Cell Lysis: Lyse the cells using a suitable buffer that maintains ribosome integrity. For bacteria, freezer milling is an effective method[15]. For eukaryotic cells, a gentle lysis buffer containing non-ionic detergents is used[16].
-
Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose density gradient ultracentrifugation[17].
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation:
-
Deplete ribosomal RNA from the extracted footprints.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis: Sequence the library using high-throughput sequencing and map the reads to a reference genome or transcriptome to determine the ribosome occupancy on each transcript[18].
Toeprinting Assay
A toeprinting assay is an in vitro technique used to map the position of a ribosome on a specific mRNA molecule.
Objective: To identify the precise location of the ribosome on an mRNA transcript, often to study the formation of translation initiation or elongation complexes.
Methodology:
-
Assemble Translation Reaction:
-
In a reaction tube, combine in vitro transcribed mRNA of interest, a translation-competent extract (e.g., rabbit reticulocyte lysate), and a fluorescently labeled DNA primer that is complementary to a region downstream of the expected ribosome stall site[19][20][21].
-
Add amino acids and an energy source (ATP, GTP).
-
-
Stall Ribosomes: Add a translation inhibitor (e.g., cycloheximide for elongation arrest) to stall the ribosomes at a specific position[22].
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to the reaction.
-
The reverse transcriptase will synthesize a cDNA strand starting from the labeled primer.
-
The enzyme will stop when it encounters the stalled ribosome, creating a cDNA product of a specific length (the "toeprint")[22].
-
-
Analysis of cDNA Products:
-
Purify the cDNA products.
-
Analyze the size of the fluorescently labeled cDNA fragments by capillary electrophoresis on an automated DNA sequencer[19][22].
-
Run a sequencing ladder of the same mRNA in parallel to precisely map the 3' end of the toeprint, which corresponds to the position of the leading edge of the ribosome. The P-site is typically located 15-17 nucleotides upstream of the toeprint[22].
-
Visualizations
Caption: Workflow for a ribosome profiling experiment.
References
- 1. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. RNA Modifications in Translation Fidelity | Encyclopedia MDPI [encyclopedia.pub]
- 7. Mapping 2'-O-methyl groups in ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial ribosome - Wikipedia [en.wikipedia.org]
- 9. Structure and Function of the Mitochondrial Ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defective mitochondrial rRNA methyltransferase MRM2 causes MELAS-like clinical syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. MRM2 mitochondrial rRNA methyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 14. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 16. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 17. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent toeprinting to study the dynamics of ribosomal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
- 21. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 22. tandfonline.com [tandfonline.com]
Unveiling a Novel Component of Rabbit Liver Lysine tRNA: A Technical Guide to 2'-O-methyl-5-methyluridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and characterization of 2'-O-methyl-5-methyluridine, a modified nucleoside identified as a component of rabbit liver lysine transfer RNA (tRNA). This document details the original experimental protocols, presents the quantitative data from the foundational study, and visualizes the experimental workflows for clarity and reproducibility.
Introduction
The post-transcriptional modification of nucleosides in transfer RNA is crucial for its structural integrity, stability, and function in protein synthesis. The discovery of novel modified nucleosides expands our understanding of the intricate regulatory mechanisms governing translation. This guide focuses on the seminal work that first identified this compound (also referred to as 2'-O-methyl ribothymidine) in a specific lysine tRNA isoacceptor from rabbit liver, a significant finding as it was the first time this modified nucleoside was reported in a nucleic acid.
Quantitative Data Summary
The identification of this compound was a result of meticulous analysis of the nucleoside composition of purified rabbit liver lysine tRNA. The following table summarizes the molar ratios of the modified nucleosides found in one of the lysine tRNA species, relative to pseudouridine.
| Nucleoside | Molar Ratio (relative to Pseudouridine) |
| Pseudouridine (Ψ) | 1.00 |
| This compound (Tm) | 0.25 |
| Dihydrouridine (D) | 0.75 |
| 1-Methyladenosine (m1A) | 0.25 |
| N2-Methylguanosine (m2G) | 0.25 |
| N2,N2-Dimethylguanosine (m22G) | 0.25 |
| 1-Methylguanosine (m1G) | 0.25 |
| 5-Methylcytidine (m5C) | 0.50 |
| 2'-O-Methylcytidine (Cm) | 0.25 |
| 2'-O-Methylguanosine (Gm) | 0.25 |
| Threonylcarbamoyladenosine (t6A) derivative | 0.25 |
Experimental Protocols
The following sections detail the methodologies employed in the isolation and characterization of this compound from rabbit liver lysine tRNA.
Isolation and Purification of Lysine tRNA
A multi-step procedure was utilized to isolate and purify specific lysine tRNA isoacceptors from rabbit liver.
-
Initial Extraction: Total RNA was extracted from rabbit liver using a phenol extraction method.
-
DEAE-Cellulose Chromatography: The crude RNA was first fractionated on a DEAE-cellulose column to separate tRNA from other RNA species.
-
Benzoylated DEAE-Cellulose (BD-Cellulose) Chromatography: The tRNA fraction was then subjected to chromatography on a BD-cellulose column. This step is crucial for separating tRNA species based on their secondary structure and the presence of hydrophobic modified nucleosides.
-
RPC-5 Chromatography: Further purification of the lysine tRNA isoacceptors was achieved by reversed-phase chromatography on an RPC-5 column. This high-resolution technique allowed for the separation of individual tRNA species.
Enzymatic Digestion of Purified tRNA
To analyze the nucleoside composition, the purified lysine tRNA was completely hydrolyzed to its constituent nucleosides.
-
Enzymes Used: A combination of snake venom phosphodiesterase and bacterial alkaline phosphatase was used for the enzymatic digestion.
-
Reaction Conditions: The digestion was carried out in a buffered solution at 37°C for a sufficient duration to ensure complete hydrolysis of the tRNA into nucleosides.
Identification of this compound
The identification of the novel modified nucleoside was accomplished through a series of analytical techniques.
-
Two-Dimensional Thin-Layer Chromatography (TLC): The nucleoside digest was separated using two-dimensional TLC on cellulose plates. This allowed for the resolution of the complex mixture of modified and unmodified nucleosides.
-
Paper Electrophoresis: The unknown nucleoside spot from the TLC was eluted and further characterized by paper electrophoresis at different pH values to determine its charge properties.
-
UV Absorption Spectroscopy: The UV absorption spectrum of the isolated nucleoside was recorded at acidic, neutral, and alkaline pH to confirm its identity as a uridine derivative.
-
Periodate Oxidation and Borohydride Reduction: To confirm the presence of a 2'-O-methyl group, the nucleoside was subjected to periodate oxidation followed by reduction with sodium borohydride. A 2'-O-methylated nucleoside would be resistant to periodate oxidation.
-
Co-chromatography with a Synthetic Standard: The final confirmation was achieved by co-chromatographing the isolated nucleoside with a chemically synthesized standard of this compound in various solvent systems.
Visualizations
The following diagrams illustrate the key experimental workflows and the structure of the identified modified nucleoside.
Caption: Workflow for the isolation and identification of this compound.
Caption: Hierarchical relationship of this compound within lysine tRNA.
Conclusion
The identification of this compound as a component of rabbit liver lysine tRNA marked a notable advancement in the field of nucleic acid biochemistry. The detailed experimental procedures outlined in this guide provide a valuable resource for researchers investigating tRNA modifications and their biological roles. The presence of this unique modified nucleoside suggests specific enzymatic pathways for its synthesis and hints at its potential contribution to the specialized function of lysine tRNA in translation. Further research into the enzymes responsible for this modification and the functional consequences of its presence will undoubtedly provide deeper insights into the regulation of protein synthesis.
A Technical Guide to the Biosynthesis of 2'-O-Methylated Nucleosides in Prokaryotes and Eukaryotes
Abstract: 2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of a ribose moiety, is one of the most prevalent post-transcriptional modifications found in a wide array of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2][3] This modification is critical for modulating RNA structure and stability, influencing RNA-protein interactions, and ensuring the fidelity of fundamental cellular processes like translation and splicing.[2][4] In eukaryotes, Nm is primarily installed by two distinct mechanisms: a guide RNA-dependent pathway utilizing box C/D small nucleolar ribonucleoproteins (snoRNPs) and a pathway involving standalone methyltransferase enzymes. Prokaryotes, in contrast, predominantly rely on standalone enzymes. The dysregulation of 2'-O-methylation has been implicated in various human diseases, making the enzymes involved potential targets for therapeutic development. This guide provides an in-depth overview of the biosynthetic pathways in prokaryotes and eukaryotes, summarizes key enzymatic data, details critical experimental protocols for studying Nm, and visualizes the core processes for researchers, scientists, and drug development professionals.
Introduction to 2'-O-Methylation (Nm)
2'-O-methylation is a chemical modification where a methyl group (-CH3) is covalently added to the 2'-hydroxyl (-OH) group of the ribose sugar in a nucleotide.[2] This modification can occur on any of the four standard ribonucleosides (adenosine, guanosine, cytidine, and uridine). Unlike base modifications, Nm does not directly alter the Watson-Crick base-pairing face of the nucleotide.[1] However, it imparts significant biochemical properties to the RNA molecule. The presence of the methyl group enhances the hydrophobicity of the sugar, stabilizes the C3'-endo ribose conformation characteristic of A-form RNA helices, and provides steric hindrance that protects the adjacent phosphodiester bond from nuclease-mediated and alkaline hydrolysis.[2][5][6] These properties contribute to increased RNA stability and can influence local RNA structure, thereby affecting interactions with proteins and other nucleic acids.[4][7]
Functionally, Nm is crucial for:
-
Ribosome Biogenesis and Function: In rRNA, Nm sites are clustered in functionally critical regions like the peptidyl transferase center and the decoding site, where they are essential for correct ribosome assembly and translational fidelity.[4][7]
-
Splicing: Nm modifications on snRNAs are required for the proper assembly and catalytic activity of the spliceosome.[8]
-
Immune Evasion: Viruses utilize 2'-O-methylation on their RNA to mimic host RNA, thereby avoiding detection by the innate immune system's pattern recognition receptors.[5]
-
Translation Regulation: Modifications at the 5' cap of eukaryotic mRNAs (Cap 1 structure) are critical for efficient translation initiation. Internal Nm modifications in mRNA have also been reported to regulate mRNA abundance and translation.[1][9]
Biosynthetic Pathways
The biosynthesis of 2'-O-methylated nucleosides is catalyzed by a class of enzymes known as 2'-O-methyltransferases (MTases), which use S-adenosylmethionine (SAM) as the methyl donor. The mechanisms for specifying the modification sites differ significantly between eukaryotes and prokaryotes.
Eukaryotic 2'-O-Methylation
Eukaryotes employ two primary strategies for RNA 2'-O-methylation.
The most prevalent mechanism for modifying rRNA and snRNA in eukaryotes and archaea is directed by a complex called the box C/D small nucleolar ribonucleoprotein (snoRNP).[3][4] This complex consists of four core proteins and a guide snoRNA.
-
Core Proteins: The catalytic activity is provided by the methyltransferase Fibrillarin (FBL, or Nop1 in yeast).[2] The other three core proteins are NOP56 , NOP58 , and Snu13 (15.5K in humans), which are essential for snoRNP assembly, stability, and function.[1][6]
-
Guide snoRNA: Each box C/D snoRNA contains a short sequence, known as the guide region, that is complementary to a specific site on the target RNA.[2] This guide sequence directs the snoRNP complex to the correct nucleotide, positioning it precisely for methylation by Fibrillarin. The methylation event typically occurs five nucleotides upstream of the conserved D box or D' box within the snoRNA.[6]
Caption: Eukaryotic snoRNA-guided 2'-O-methylation pathway.
In addition to the snoRNP machinery, eukaryotes possess several standalone methyltransferases that recognize their specific RNA substrates without a guide RNA. These enzymes are often responsible for modifications in tRNA and mRNA.
-
FTSJ1: A human tRNA methyltransferase.[3]
-
FTSJ3 (SPB1 homolog): Implicated in modifying viral RNA (e.g., HIV-1) and potentially internal sites in mRNA.[1]
-
TRMT44: A putative methyltransferase responsible for modifying tRNA-Ser.[2]
-
CMTR1/CMTR2: Enzymes responsible for methylating the 5' cap of mRNA.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 4. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Structural Characterization of 2'-O-methyl-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 2'-O-methyl-5-methyluridine, a modified nucleoside of significant interest in nucleic acid research and therapeutic development. This document details the key physicochemical properties, spectroscopic data, and relevant biological context of this molecule. Methodologies for its structural elucidation are presented, along with a workflow for its synthesis and characterization.
Introduction
This compound is a chemically modified pyrimidine nucleoside. It is structurally analogous to the natural nucleoside thymidine (5-methyluridine), with the key distinction of a methyl group attached to the 2'-hydroxyl of the ribose sugar. This modification confers unique properties, including increased nuclease resistance and altered conformational preferences of the sugar moiety, which are of significant interest in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[1] This modified nucleoside has also been identified as a component of transfer RNA (tRNA) in various organisms, suggesting a role in the fine-tuning of protein translation.[2]
Physicochemical and Spectroscopic Data
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₂O₆ | [2][3] |
| Molecular Weight | 272.26 g/mol | [4] |
| CAS Number | 55486-09-4 | [2] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 186 °C | [6] |
| Solubility | Soluble in DMF and DMSO, slightly soluble in ethanol, and PBS (pH 7.2) | [2] |
Spectroscopic Data
Detailed, experimentally verified ¹H and ¹³C NMR data with coupling constants for this compound are not consistently reported in the reviewed literature. However, based on the analysis of the closely related compound, 5-fluoro-2'-O-methyluridine, the expected chemical shifts can be inferred. The presence of the 2'-O-methyl group will characteristically produce a singlet peak around 3.4 ppm in the ¹H NMR spectrum and a signal around 58 ppm in the ¹³C NMR spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) (Note: These are predicted values based on analogous structures and require experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 5-CH₃ | ~1.8 (s) | ~12 |
| 6-H | ~7.5 (s) | ~136 |
| 1'-H | ~5.9 (d) | ~88 |
| 2'-H | ~4.0 (dd) | ~84 |
| 3'-H | ~4.1 (dd) | ~70 |
| 4'-H | ~3.9 (m) | ~85 |
| 5'-H, H' | ~3.6 (m) | ~61 |
| 2'-OCH₃ | ~3.4 (s) | ~58 |
| C2 | - | ~151 |
| C4 | - | ~164 |
| C5 | - | ~110 |
Table 3: Predicted Mass Spectrometry Data (Based on data for 2'-O-methyluridine)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 273.1085 | Protonated molecular ion |
| [M+Na]⁺ | 295.0904 | Sodium adduct |
| [Base+H]⁺ | 127.0502 | Protonated 5-methyluracil |
| [Sugar]⁺ | 147.0599 | 2'-O-methylribose fragment |
Experimental Protocols
Synthesis and Purification of this compound
A common synthetic route to this compound involves the methylation of a suitably protected 5-methyluridine derivative. A generalized protocol is as follows:
-
Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 5-methyluridine are protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a trityl group.
-
Methylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is then methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaH).
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed under appropriate conditions (e.g., TBAF for silyl groups or mild acid for trityl groups).
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
The progress of the reaction and the purity of the final product are monitored by Thin Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC).
Structural Characterization Methods
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to unambiguously assign all proton and carbon signals.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) are measured in Hertz (Hz) to determine the stereochemical relationships between protons.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). Full scan mass spectra are acquired to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: The fragmentation pattern is analyzed to confirm the structure of the molecule by identifying characteristic neutral losses and fragment ions.
Visualizations
Experimental Workflow for Structural Characterization
Caption: A generalized experimental workflow for the synthesis, purification, and structural characterization of this compound.
Putative tRNA Methylation Pathway
This compound is found in tRNA, where it is introduced post-transcriptionally by specific tRNA methyltransferases. The following diagram illustrates a plausible pathway for its formation.
Caption: A putative enzymatic pathway for the formation of this compound in tRNA, involving sequential methylation steps.
References
The Evolution and Functional Significance of 2'-O-Methylation in tRNA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the evolution, enzymatic machinery, and functional roles of 2'-O-methylation (Nm) in transfer RNA (tRNA). It details the critical impact of this modification on tRNA structure, translational fidelity, cellular stress responses, and its implications in human disease, offering a valuable resource for researchers in molecular biology and drug development.
Introduction to tRNA 2'-O-Methylation
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into amino acid sequences. To ensure their proper function, tRNAs undergo extensive post-transcriptional chemical modifications. Among the most common and conserved of these is 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar of a nucleotide.[1] This seemingly simple modification is catalyzed by a diverse set of enzymes and plays a profound role in fine-tuning tRNA structure and function.
2'-O-methylation is found across all domains of life—Eubacteria, Archaea, and Eukarya—underscoring its fundamental importance.[2] The modification enhances the conformational rigidity of the ribose sugar, stabilizing the C3'-endo pucker characteristic of A-form RNA helices.[1] This structural stabilization contributes to the overall integrity of the tRNA molecule, protects it from nuclease degradation, and influences its interactions with the ribosome and other components of the translational machinery.[3] Beyond its structural role, 2'-O-methylation, particularly in the anticodon loop, is crucial for accurate and efficient translation, preventing frameshifting and ensuring correct codon-anticodon pairing.[3]
Recent research has unveiled more complex, regulatory functions for tRNA 2'-O-methylation. It is dynamically regulated in response to cellular stress, contributing to adaptive translational programs that help cells survive adverse conditions.[4][5] Furthermore, it plays a role in innate immunity, where the methylation status of bacterial tRNA can modulate the host's immune response.[4] The critical nature of this modification is highlighted by the discovery that defects in the human enzymes responsible for tRNA 2'-O-methylation lead to severe neurodevelopmental disorders, such as non-syndromic X-linked intellectual disability (NSXLID).[6][7][8][9]
This guide delves into the evolutionary origins of the enzymes that catalyze 2'-O-methylation, their mechanisms of action, the functional consequences of the modification, its link to human disease, and the experimental protocols used to study it.
The Enzymatic Machinery of 2'-O-Methylation: An Evolutionary Perspective
The enzymes that catalyze tRNA 2'-O-methylation, known as tRNA methyltransferases (Trms), are a diverse group that have evolved to target specific nucleotides with high precision. These enzymes primarily utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[3] They are broadly classified into two major structural superfamilies: the Rossmann-fold methyltransferases (Class I) and the SPOUT methyltransferases (Class IV), which possess a deep trefoil knot in their catalytic domain.[10][11] Phylogenetic analyses suggest that these two classes arose independently and have diversified to fulfill the wide range of methylation reactions required by the cell.[10][11]
Eubacteria
In bacteria like Escherichia coli, three primary positions are known to be 2'-O-methylated in tRNA.[2]
-
Gm18: 2'-O-methylation of Guanosine at position 18 in the D-loop is catalyzed by TrmH (formerly SpoU), a member of the SPOUT superfamily.[2][12][13] This modification is highly conserved and contributes to the stabilization of the tRNA L-shaped tertiary structure.
-
Cm32/Um32: Methylation at position 32 in the anticodon loop is performed by TrmJ .[13]
-
Nm34: Wobble position (34) methylation is catalyzed by TrmL .[13] Both TrmJ and TrmL are SPOUT-class enzymes.[13]
Eukarya
Eukaryotes possess a more complex set of tRNA 2'-O-methyltransferases, targeting several conserved positions. In the model organism Saccharomyces cerevisiae (yeast), the following key enzymes have been identified:
-
Trm3 (YDL112w): The yeast homolog of bacterial TrmH, Trm3 is a SPOUT-class enzyme responsible for Gm18 formation.[2]
-
Trm13 (YOL125w): This enzyme, which does not share sequence similarity with other known methyltransferases, is responsible for Nm4 in the acceptor stem.[14]
-
Trm7: In yeast, Trm7 is a Rossmann-fold methyltransferase that, in complex with different partner proteins, catalyzes methylation at two positions in the anticodon loop.[15]
Archaea
Information on archaeal tRNA 2'-O-methylation is less complete, but studies have identified homologs of both Rossmann-fold and SPOUT enzymes, such as aTrm56, indicating the conservation of these modification pathways across all three domains of life.[2]
The evolution of these enzymes highlights a pattern of both conservation and diversification. Core modifications like Gm18, crucial for tRNA structure, are catalyzed by homologous SPOUT enzymes (TrmH/Trm3) across domains. In contrast, modifications in the anticodon loop, which are critical for decoding, are handled by different enzyme classes in bacteria (SPOUT) versus eukaryotes (Rossmann-fold), suggesting distinct evolutionary solutions to the challenge of regulating translation.
Functional Roles of tRNA 2'-O-Methylation
2'-O-methylation impacts tRNA function at multiple levels, from maintaining structural integrity to executing dynamic regulatory programs in response to cellular needs.
Structural Stability and tRNA Folding
The most fundamental role of 2'-O-methylation is to stabilize the tRNA structure. By locking the ribose into the C3'-endo conformation, it strengthens base stacking and stabilizes helical regions.[1] The Gm18 modification in the D-loop is a prime example, as it helps to correctly fold the tRNA into its functional L-shape. This structural reinforcement also protects the tRNA molecule from degradation by cellular ribonucleases.[3]
Translational Fidelity and Efficiency
Modifications within the anticodon loop (ACL) are critical for the accuracy and speed of translation.
-
Codon Recognition: Nm34 at the wobble position directly influences codon-anticodon pairing, expanding or restricting decoding capabilities to ensure fidelity.
-
Frameshift Prevention: 2'-O-methylation at positions 32 and 34 helps to maintain the reading frame during translation.[3] Lack of these modifications can lead to ribosomal frameshifting, resulting in the synthesis of non-functional proteins.
-
Hierarchical Modification: The presence of Cm32 and Nm34 is often a prerequisite for subsequent modifications in the ACL, such as the formation of wybutosine (yW) at position 37 on tRNAPhe.[6][7][8] This hierarchical process ensures that the anticodon loop is fully mature for optimal decoding.
Regulation of Cellular Stress Responses
tRNA modifications are not static; their levels can change dynamically in response to environmental stress, creating a mechanism for translational control.
-
Oxidative Stress: In yeast, exposure to oxidative stress agents like hydrogen peroxide leads to changes in the levels of specific tRNA methylations, including 2'-O-methylations.[4][7] This reprogramming is thought to selectively enhance the translation of stress-response transcripts that are enriched in specific codons, thereby facilitating cellular survival.[4][5]
-
Amino Acid Starvation (General Amino Acid Control): Lack of 2'-O-methylation in the anticodon loop of tRNAPhe in yeast (due to trm7Δ mutations) leads to the constitutive activation of the General Amino Acid Control (GAAC) pathway.[11][16] This pathway is normally triggered by the accumulation of uncharged tRNAs during amino acid starvation. The Gcn2 kinase senses the uncharged tRNA and phosphorylates the translation initiation factor eIF2α, leading to a global reduction in protein synthesis but increased translation of specific stress-response mRNAs like GCN4.[10][17][18][19][20] The activation of this pathway in trm7Δ mutants suggests that the hypomodified tRNA is not efficiently charged or utilized by the ribosome, mimicking a starved state.[11][16]
Modulation of the Innate Immune System
The innate immune system uses pattern recognition receptors to distinguish self from non-self RNA. 2'-O-methylation serves as a key "self" marker.
-
TLR7 Evasion: Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded viral or bacterial RNA, triggering an interferon-based immune response.[5][12][14][21][22] Bacterial tRNAs, if undermethylated at position G18, can activate TLR7. However, studies have shown that an increase in Gm18 modification in bacterial tRNA under stress conditions suppresses TLR7 activation.[4] This suggests an adaptive mechanism whereby bacteria can modulate their tRNA methylation to evade the host's innate immune system.[4]
Link to Human Disease: FTSJ1 and Intellectual Disability
The critical importance of tRNA 2'-O-methylation in cellular function is starkly illustrated by the consequences of its disruption in humans. Mutations in the FTSJ1 gene, the human homolog of yeast TRM7, are a cause of non-syndromic X-linked intellectual disability (NSXLID).[7][8][9]
Studies on lymphoblastoid cell lines from NSXLID patients with loss-of-function FTSJ1 mutations revealed a near-complete lack of Cm32 and Gm34 on tRNAPhe.[6][7] This lack of 2'-O-methylation also leads to a secondary defect: reduced formation of peroxywybutosine (o2yW) at position G37.[6][7] The absence of these modifications impairs the translation of codons decoded by tRNAPhe, particularly UUU codons.[1][8] A significant number of genes highly biased towards using UUU codons are involved in brain and nervous system development, providing a potential molecular mechanism linking the tRNA modification defect to the cognitive impairment seen in patients.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to tRNA 2'-O-methylation, including enzyme binding affinities and changes in modification levels in disease states.
Table 1: Enzyme-Substrate Binding Affinities
| Enzyme | Substrate tRNA | KD (nM) | Organism | Reference |
|---|---|---|---|---|
| Trm13 | tRNAHis | 85 ± 8 | S. cerevisiae | [14] |
| Trm13 | tRNAGly(GCC) | 100 ± 14 | S. cerevisiae | [14] |
| TruB | Unmodified tRNAPhe | ~1.5 µM | E. coli | [23] |
| TruB | tRNAPhe (m7G46) | ~6.4 µM | E. coli | [23] |
| TrmB | Unmodified tRNAPhe | ~3-4 µM | E. coli |[23] |
Table 2: Quantification of tRNAPhe Anticodon Loop Modifications in Human FTSJ1 Mutant Cell Lines
| Modification | Control LCLs (moles/mole) | FTSJ1 loss-of-function LCLs (moles/mole) | FTSJ1-p.A26P missense LCLs (moles/mole) | Reference |
|---|---|---|---|---|
| Cm32 | 0.72 - 0.74 | 0.05 - 0.07 | Normal | [6][7] |
| Gm34 | 0.69 - 0.74 | Undetectable | Undetectable | [6][7] |
| o2yW37 | 0.6 - 1.0 (relative) | 0.16 - 0.23 (relative) | Normal | [6][7] |
| m1G37 | 0.15 - 0.42 | 0.65 - 0.74 | Normal | [6][7] |
LCLs: Lymphoblastoid Cell Lines. The increase in m1G37 reflects the failure to convert it to o2yW37.
Experimental Protocols
The study of 2'-O-methylation relies on a variety of biochemical and sequencing-based techniques to detect, map, and quantify the modification.
RiboMethSeq: High-Throughput Sequencing Approach
RiboMethSeq is a high-throughput method for mapping 2'-O-methylation sites based on their resistance to alkaline hydrolysis.[2][24][25][26][27]
Principle: The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from random alkaline cleavage. When a library of randomly fragmented RNA is sequenced, Nm sites are revealed as gaps in sequencing coverage or as a significant drop in the number of reads starting at the position immediately following the modified nucleotide.
Detailed Methodology:
-
RNA Isolation: Isolate total RNA or a small RNA fraction (<200 nt) from cells. For tRNA analysis, purification of the tRNA fraction is recommended.
-
Alkaline Fragmentation: Subject the purified RNA to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer, pH 9.2) at 95°C. The incubation time is optimized to generate fragments in the desired size range (e.g., 20-40 nt).
-
RNA End Repair: Treat the fragmented RNA to ensure compatible ends for ligation. This involves:
-
Dephosphorylation of the 3' ends using T4 Polynucleotide Kinase (PNK).
-
Phosphorylation of the 5' ends using T4 PNK and ATP.
-
-
Library Preparation:
-
Ligate a 3' adapter to the RNA fragments.
-
Ligate a 5' adapter to the RNA fragments.
-
-
Reverse Transcription: Synthesize cDNA from the ligated RNA fragments using a reverse transcriptase. The primer used is complementary to the 3' adapter.
-
PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences. Barcoded primers can be used to allow for multiplexing of different samples.
-
High-Throughput Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or HiSeq).
-
Bioinformatic Analysis:
-
Trim adapter sequences from the raw reads.
-
Align the reads to a reference library of tRNA sequences.
-
Calculate a "MethScore" or protection score for each nucleotide position. This score is based on the relative drop in the number of 5' read ends at the position N+1 compared to the surrounding positions. A high score indicates the presence of a 2'-O-methylation at position N.[27]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate and quantitative method for analyzing the entire spectrum of tRNA modifications.[4][28][29]
Principle: tRNA is hydrolyzed into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by tandem mass spectrometry (MS/MS).
Detailed Methodology:
-
tRNA Purification: Isolate total RNA and purify the tRNA fraction, typically using HPLC.
-
Enzymatic Hydrolysis: Digest the purified tRNA completely into individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
HPLC Separation: Inject the nucleoside mixture onto a reversed-phase HPLC column (e.g., a C18 column). Separate the nucleosides using a gradient of solvents (e.g., aqueous ammonium acetate and acetonitrile).
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a triple quadrupole).
-
The mass spectrometer is operated in dynamic multiple reaction monitoring (MRM) mode. For each known modified nucleoside, a specific "transition" is monitored: the fragmentation of a specific parent ion (the protonated nucleoside, [M+H]+) into a specific daughter ion (typically the protonated base, [B+H2]+).
-
-
Quantification: The amount of each nucleoside is determined by integrating the area under its peak in the MRM chromatogram. Absolute quantification can be achieved by using a calibration curve generated from pure standards of each modified nucleoside.
Primer Extension Analysis
Primer extension is a classic method to detect modifications that block or pause reverse transcriptase (RT).
Principle: At low dNTP concentrations, the 2'-O-methyl group presents a steric block to reverse transcriptase, causing the enzyme to pause or stop, resulting in a truncated cDNA product one nucleotide downstream of the modification.[15][22]
Detailed Methodology:
-
Primer Design: Design a DNA oligonucleotide primer that is complementary to a region downstream of the suspected modification site in the target tRNA.
-
Primer Labeling: Label the 5' end of the primer with 32P using T4 PNK and [γ-32P]ATP for radioactive detection.
-
Annealing: Anneal the labeled primer to the target tRNA by heating and gradual cooling.
-
Reverse Transcription Reaction: Perform the reverse transcription reaction using an RT enzyme (e.g., AMV reverse transcriptase). Crucially, the reaction is run under two conditions:
-
Low dNTP concentration (e.g., <5 µM): This condition promotes pausing at the 2'-O-methylated site.
-
High dNTP concentration (e.g., >200 µM): This condition allows the RT to bypass the modification, producing a full-length product.
-
-
Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. A sequencing ladder of the same tRNA, generated using dideoxynucleotides, should be run alongside to precisely map the stop.
-
Detection and Analysis: Visualize the radioactive cDNA products by autoradiography. The presence of a band in the low dNTP lane that is absent or significantly reduced in the high dNTP lane, corresponding to the position N+1, indicates a 2'-O-methylation at position N.[15]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving tRNA 2'-O-methylation.
Caption: Evolutionary divergence of tRNA 2'-O-methyltransferases.
Caption: Hierarchical modification pathway in the eukaryotic tRNA-Phe anticodon loop.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7 toll like receptor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whba1990.org [whba1990.org]
- 10. The tRNA-binding moiety in GCN2 contains a dimerization domain that interacts with the kinase domain and is required for tRNA binding and kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tied up in knots: Untangling substrate recognition by the SPOUT methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. epublications.marquette.edu [epublications.marquette.edu]
- 20. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]
- 22. TLR7 toll like receptor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. tRNA elbow modifications affect the tRNA pseudouridine synthase TruB and the methyltransferase TrmA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 28. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of 2'-O-methyl-5-methyluridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methyl-5-methyluridine phosphoramidite is a critical building block in the synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of the 2'-O-methyl and 5-methyl modifications into nucleic acid sequences enhances their properties, including increased nuclease resistance, improved binding affinity to target RNA, and reduced immunogenicity.[1][2][3] These characteristics are highly desirable for the development of effective and safe oligonucleotide-based drugs.[1][3]
This document provides detailed protocols for the chemical synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-CE phosphoramidite, a commonly used derivative for automated solid-phase oligonucleotide synthesis. The synthetic strategy involves a multi-step process starting from 5-methyluridine, which includes protection of the 5'-hydroxyl group, methylation of the 2'-hydroxyl group, and subsequent phosphitylation of the 3'-hydroxyl group.
Synthesis Pathway Overview
The overall synthetic scheme for this compound phosphoramidite is a sequential process of protection, alkylation, and phosphitylation. The following diagram illustrates the key transformations involved in the synthesis.
Caption: Chemical synthesis pathway for this compound phosphoramidite.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-5-methyluridine
This protocol details the protection of the 5'-hydroxyl group of 5-methyluridine with a dimethoxytrityl (DMT) group.[1]
Materials:
-
5-Methyluridine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes with triethylamine (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 5-methyluridine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 4,4'-dimethoxytrityl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.
Quantitative Data Summary:
| Reagent | Equivalents |
| 5-Methyluridine | 1.0 |
| 4,4'-Dimethoxytrityl chloride | 1.1 |
| Parameter | Value |
| Reaction Time | Overnight |
| Temperature | 0°C to RT |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine
This protocol describes the selective methylation of the 2'-hydroxyl group.[4]
Materials:
-
5'-O-DMT-5-methyluridine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes (for chromatography)
Equipment:
-
Dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringe for reagent addition
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 5'-O-DMT-5-methyluridine (1 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the suspension at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the 2'-O-methylated product from the 3'-O-methylated isomer.
Quantitative Data Summary:
| Reagent | Equivalents |
| 5'-O-DMT-5-methyluridine | 1.0 |
| Sodium hydride (60%) | 1.2 |
| Methyl iodide | 1.5 |
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | 0°C to RT |
| Typical Yield | 60-70% |
Protocol 3: Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-CE Phosphoramidite
This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.[4]
Materials:
-
5'-O-DMT-2'-O-methyl-5-methyluridine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Triethylamine
-
Acetonitrile/Hexanes (for precipitation)
Equipment:
-
Dry round-bottom flask under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Rotary evaporator
Procedure:
-
Dissolve 5'-O-DMT-2'-O-methyl-5-methyluridine (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add N,N-diisopropylethylamine (3.0 equivalents).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. A small amount of triethylamine can be added to the solvent during evaporation to prevent degradation.
-
The crude product is typically purified by precipitation from a solvent/anti-solvent system (e.g., dissolving in a minimum amount of acetonitrile and precipitating by adding to cold hexanes).
-
The final product is obtained as a white foam and should be stored under an inert atmosphere at -20°C.
Quantitative Data Summary:
| Reagent | Equivalents |
| 5'-O-DMT-2'-O-methyl-5-methyluridine | 1.0 |
| N,N-Diisopropylethylamine | 3.0 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 |
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to RT |
| Typical Yield | >90% |
Application in Solid-Phase Oligonucleotide Synthesis
This compound phosphoramidite is a key reagent for the automated solid-phase synthesis of modified antisense oligonucleotides. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[5][6]
Caption: Workflow for solid-phase synthesis of modified antisense oligonucleotides.
Targeting Bcl-2 in Cancer Therapy
A significant application of ASOs containing 2'-O-methyl modifications is in cancer therapy. For instance, ASOs can be designed to be complementary to the mRNA of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[1] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to cell survival and resistance to chemotherapy. By binding to Bcl-2 mRNA, the ASO can promote its degradation via RNase H-mediated cleavage, thereby inhibiting Bcl-2 protein expression and inducing apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 4. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Incorporating 2'-O-methyl-5-methyluridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-O-methyl-5-methyluridine modification, a derivative of uridine, offers significant advantages, including enhanced nuclease resistance, increased thermal stability of duplexes, and improved hybridization properties.[1][2] These characteristics make it a valuable component in antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. This document provides detailed protocols and data for the successful incorporation of this compound into synthetic oligonucleotides using phosphoramidite chemistry.
Data Presentation
The efficiency of incorporating modified phosphoramidites is crucial for the synthesis of high-quality oligonucleotides. The following table summarizes typical quantitative data for the solid-phase synthesis of oligonucleotides containing 2'-O-methyl modifications. These values are representative and may vary depending on the specific sequence, synthesizer, and reagents used.
| Parameter | Typical Value | Description |
| Coupling Efficiency | > 99% | Per-step efficiency of the phosphoramidite coupling reaction, as determined by trityl cation release.[3] |
| Overall Yield (Crude) | 40 - 60% | The total yield of the full-length oligonucleotide after synthesis and deprotection, prior to purification. |
| Purity (Crude) | 50 - 70% | The percentage of the desired full-length oligonucleotide in the crude product, typically assessed by HPLC or CE. |
| Final Purity (Post-HPLC) | > 95% | The purity of the oligonucleotide after purification by high-performance liquid chromatography (HPLC). |
| Thermal Stability (Tm) | +1.3°C per modification | Approximate increase in the melting temperature of a DNA/RNA duplex for each incorporated 2'-O-methyl nucleotide.[2] |
Experimental Protocols
The incorporation of this compound into oligonucleotides is achieved using standard automated solid-phase synthesis based on phosphoramidite chemistry.[][5]
Preparation of this compound Phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step process that starts from 5-methyluridine. The key steps involve the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by methylation of the 2'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.[6]
Automated Solid-Phase Oligonucleotide Synthesis
The following protocol outlines the steps for incorporating the this compound phosphoramidite into a target oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
5'-DMT-2'-O-methyl-5-methyluridine-3'-CE phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Coupling activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or methylamine)[7]
-
Anhydrous acetonitrile
Protocol:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the position(s) for the incorporation of this compound.
-
Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles for each nucleotide addition:
-
Deblocking: The DMT protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using the deblocking solution.[8]
-
Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.[8]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[8]
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
Cleavage and Deprotection
-
Cleavage from Solid Support: Following synthesis, the oligonucleotide is cleaved from the CPG solid support.
-
Base and Phosphate Deprotection: The oligonucleotide is treated with a deprotection solution (e.g., concentrated aqueous ammonia) at an elevated temperature (e.g., 55°C) for several hours to remove the protecting groups from the nucleobases and the phosphate backbone.[3]
Purification and Characterization
-
Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter sequences and other impurities.
-
Characterization: The purity and identity of the final oligonucleotide product are confirmed by methods such as analytical HPLC, capillary electrophoresis (CE), and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating a this compound phosphoramidite into a growing oligonucleotide chain.
Caption: Solid-phase synthesis cycle for oligonucleotide modification.
Logical Relationship of Benefits
The diagram below outlines how the structural features of this compound contribute to its beneficial properties in therapeutic oligonucleotides.
Caption: Benefits of this compound incorporation.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 3. academic.oup.com [academic.oup.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-methyl-5-methyluridine in Antisense Oligonucleotide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid molecules designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A critical challenge in the development of ASO therapeutics is ensuring their stability, binding affinity, and specificity. Chemical modifications to the nucleotide building blocks are essential for overcoming these hurdles. The incorporation of 2'-O-methyl-5-methyluridine and its close analog, 2'-O-(2-Methoxyethyl)-5-methyl-uridine (2'-MOE-5-methyluridine), represents a significant advancement in second-generation ASO technology. These modifications confer enhanced properties, including increased resistance to nuclease degradation, higher binding affinity to target RNA, and a favorable toxicity profile.[1][2]
This document provides detailed application notes on the use of this compound in ASO design, along with comprehensive protocols for the synthesis, characterization, and in vitro evaluation of modified ASOs.
Key Advantages of this compound Modification in ASO Design
The strategic incorporation of this compound into ASO sequences offers several key advantages that enhance their therapeutic potential:
-
Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This modification significantly extends the half-life of ASOs in biological systems.[1][3]
-
Enhanced Binding Affinity: The 2'-O-methyl modification helps to lock the ribose sugar into a C3'-endo conformation, which is favorable for binding to RNA targets. This pre-organization reduces the entropic penalty of duplex formation, resulting in a more stable ASO-mRNA duplex and increased potency.[1][2]
-
Reduced Toxicity: Compared to earlier generation ASOs, those containing 2'-O-methyl modifications generally exhibit a more favorable toxicity profile.[1][2]
The "Gapmer" ASO Design
A highly effective design for ASOs that leverage this compound modifications is the "gapmer" structure. Gapmers are chimeric oligonucleotides typically consisting of a central "gap" of 8-10 deoxynucleotides flanked by "wings" of 2-5 modified ribonucleotides, such as this compound.[1][3] This design is crucial for enabling the primary mechanism of action for many ASOs: the recruitment of RNase H.
RNase H is a cellular enzyme that recognizes DNA/RNA heteroduplexes and specifically cleaves the RNA strand.[4][5][6] The DNA gap in a gapmer ASO allows for the formation of a substrate that is recognized by RNase H upon binding to the target mRNA, leading to the degradation of the mRNA and subsequent downregulation of the corresponding protein. The modified wings protect the ASO from nuclease degradation and enhance its binding affinity to the target mRNA.[1][3]
Data Presentation: Physicochemical and Biochemical Properties
The incorporation of this compound and other 2'-O-modifications significantly impacts the properties of antisense oligonucleotides. The following tables summarize key quantitative data related to these modifications.
Table 1: Impact of 2'-Modifications on Duplex Thermal Stability (Tm)
| Modification | Change in Tm per Modification (°C) vs. DNA:RNA | Duplex Type |
| 2'-O-Methyl | +1.3 | 2'-O-Methyl RNA/DNA chimeric : RNA |
| 2'-Fluoro | +1.8 | 2'-Fluoro DNA : RNA |
| 5-Methyl-dC | +1.3 | DNA : RNA |
| C-5 propynyl-U | +1.7 | DNA : RNA |
| C-5 propynyl-C | +2.8 | DNA : RNA |
| Locked Nucleic Acid (LNA) | +2 to +4 | LNA/DNA chimeric : RNA |
Data compiled from multiple sources.[7][8]
Table 2: Relative Stability of Oligonucleotide Duplexes
| Duplex Type | Relative Thermal Stability |
| DNA:DNA | Least Stable |
| DNA:RNA | ↓ |
| RNA:RNA | ↓ |
| 2'-O-Methyl RNA:RNA | Most Stable |
This hierarchy demonstrates the enhanced stability conferred by the 2'-O-methyl modification.[8]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Containing ASOs
This protocol outlines the general steps for the automated solid-phase synthesis of antisense oligonucleotides incorporating this compound using phosphoramidite chemistry.
Materials:
-
5'-DMT-2'-O-methyl-5-methyluridine-3'-CE-phosphoramidite[9]
-
Other required 5'-DMT-DNA, RNA, or modified phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)
-
Acetonitrile (synthesis grade)
-
Ammonium hydroxide or other cleavage and deprotection solutions
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence and synthesis parameters. Ensure all reagent bottles are filled and properly connected.
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the recommended concentration. A 1:1 mixture of Acetonitrile:THF may be used for dissolution, and a 6-minute coupling time is recommended.[9]
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: Addition of the next phosphoramidite, activated by an activator (e.g., tetrazole), to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Following the final synthesis cycle, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the ASO from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: The crude ASO is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Quantification and Characterization: The concentration of the purified ASO is determined by measuring its absorbance at 260 nm. The identity and purity of the ASO are confirmed by mass spectrometry.
Protocol 2: Thermal Melting (Tm) Analysis of ASO-RNA Duplexes
This protocol describes the determination of the melting temperature (Tm) of an ASO-RNA duplex, which is a measure of its thermal stability and binding affinity.[1][10]
Materials:
-
Purified ASO
-
Complementary target RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[11]
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Resuspend the ASO and target RNA in the melting buffer to a final concentration of 2.0 µM for each strand.[11]
-
Annealing: Mix equal volumes of the ASO and target RNA solutions. Heat the mixture to 90-95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80-90°C) at a controlled rate (e.g., 1°C/minute).[12]
-
Data Acquisition: Place the cuvette with the annealed sample in the spectrophotometer and start the temperature ramp. Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.[13] This can be determined by calculating the first derivative of the melting curve.[12]
Protocol 3: In Vitro RNase H-Mediated Cleavage Assay
This protocol is used to assess the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.[4][5]
Materials:
-
Gapmer ASO
-
Target RNA oligonucleotide (radiolabeled or fluorescently labeled for detection)
-
Recombinant RNase H
-
RNase H reaction buffer (e.g., 10X buffer containing Tris-HCl, MgCl2, NaCl)[6][14]
-
Nuclease-free water
-
Stop solution (e.g., formamide loading dye with EDTA)[15]
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Duplex Formation: In a nuclease-free tube, combine the labeled target RNA and the gapmer ASO in RNase H reaction buffer. Heat to 65°C for 5 minutes and then cool slowly to room temperature to allow for annealing.
-
Reaction Setup: Prepare the reaction mixture by adding RNase H to the annealed duplex. A typical reaction may contain the RNA:DNA duplex, 1X RNase H reaction buffer, and RNase H enzyme.[6]
-
Incubation: Incubate the reaction at 37°C.[6] Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction for each aliquot by adding the stop solution.
-
Electrophoresis: Denature the samples by heating at 95°C for 3-5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: After electrophoresis, visualize the RNA fragments using a phosphorimager or fluorescence scanner. The appearance of cleavage products of the expected size indicates successful RNase H-mediated cleavage. Quantify the band intensities to determine the percentage of cleaved RNA over time.
Protocol 4: Serum Stability Assay
This protocol evaluates the stability of ASOs in the presence of serum nucleases.
Materials:
-
Labeled ASO (e.g., 3'-biotinylated or fluorescently labeled)
-
Fetal bovine serum (FBS) or human serum
-
Incubation buffer (e.g., PBS)
-
Stop solution (e.g., containing proteinase K and a denaturing agent)
-
Denaturing PAGE system
-
Detection system (e.g., streptavidin-HRP for biotinylated ASOs or fluorescence scanner)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the labeled ASO and 50% FBS in a suitable buffer.[16]
-
Incubation: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching and Nuclease Inactivation: Stop the reaction by adding the stop solution containing proteinase K to each aliquot and incubate to digest the serum proteins.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the ASO bands using the appropriate detection method. The disappearance of the full-length ASO band over time indicates degradation. Quantify the intensity of the full-length band at each time point to determine the degradation rate.
Protocol 5: ASO Transfection into Cultured Cells for Efficacy Testing
This protocol describes the delivery of ASOs into cultured cells to evaluate their ability to reduce target mRNA levels.
Materials:
-
ASO
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., cationic lipid-based reagent)[17]
-
96-well or other format cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Seed the cells in a culture plate at a density that will result in approximately 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the ASO to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of ASO-lipid complexes.[17][18][19]
-
-
Transfection: Aspirate the medium from the cells and add the transfection complexes to the cells. Add fresh culture medium to achieve the final desired volume.
-
Incubation: Incubate the cells for 24-72 hours to allow for ASO uptake and target mRNA knockdown.
-
Analysis of Target mRNA Reduction:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Perform qRT-PCR to quantify the levels of the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells (e.g., cells treated with a scrambled control ASO or transfection reagent alone) to determine the percentage of knockdown.[1]
-
Visualizations
Caption: ASO-mediated gene silencing via RNase H.
Caption: General workflow for ASO evaluation.
Caption: Properties of modified ASOs.
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 3. 2'-MOE-5mU Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 6. neb.com [neb.com]
- 7. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 13. 寡核苷酸解链温度 [sigmaaldrich.com]
- 14. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]
- 15. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 18. ASO transfection of iPSC-derived cells [protocols.io]
- 19. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-methyl-5-methyluridine in Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for a wide range of applications, including therapeutics, diagnostics, and as research reagents. Their high specificity and affinity for a diverse array of targets, from small molecules to whole cells, make them a compelling alternative to antibodies. However, the inherent instability of unmodified nucleic acids in biological fluids, due to degradation by nucleases, presents a significant hurdle for their in vivo applications.
To overcome this limitation, chemical modifications are introduced into the aptamer structure. One of the most effective and widely used modifications is the 2'-O-methylation of the ribose sugar. The addition of a methyl group at the 2' position of the ribose moiety significantly enhances nuclease resistance without compromising, and in some cases even improving, the aptamer's binding affinity and specificity.[1][2][3]
This document provides detailed application notes and protocols focusing on the use of a specific modified nucleotide, 2'-O-methyl-5-methyluridine , in the development and selection of aptamers. The presence of the 5-methyl group on the uracil base, in addition to the 2'-O-methyl modification on the ribose, can offer further advantages in terms of thermal stability and binding interactions.
Application Notes
Key Advantages of this compound Incorporation:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone from cleavage by both endo- and exonucleases, leading to a significantly longer half-life in serum and other biological fluids.[1][2]
-
Maintained or Improved Binding Affinity: The 2'-O-methyl modification generally does not interfere with the aptamer's three-dimensional structure required for target binding. In some instances, it can even enhance binding affinity.[1][3] The 5-methyl group on the uracil base can contribute to increased thermal stability of the aptamer structure.
-
Reduced Immunogenicity: Compared to some other chemical modifications, 2'-O-methylated oligonucleotides have shown lower immunogenicity, a crucial factor for therapeutic applications.
-
Compatibility with Enzymatic Synthesis: While natural polymerases are inefficient at incorporating modified nucleotides, engineered variants of T7 RNA polymerase have been developed to efficiently incorporate 2'-O-methylated nucleotides, including 2'-O-methyluridine, into RNA transcripts during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process.[4][5] This allows for the direct selection of modified aptamers from a diverse library.
Data Presentation: Properties of 2'-O-methylated Aptamers
The following table summarizes the quantitative impact of 2'-O-methyl modifications on key aptamer properties, based on data from various studies. It is important to note that the specific effects can be sequence- and target-dependent.
| Property | Unmodified Aptamer | 2'-O-methyl Modified Aptamer | Reference(s) |
| Serum Half-life | Minutes to a few hours | Can be extended to >24 hours | [3] |
| Binding Affinity (Kd) | Target-dependent (nM to µM range) | Often maintained or improved (pM to nM range) | [1] |
| Nuclease Digestion (in serum) | Rapid degradation | Significant resistance to degradation | [1][2] |
| Thermal Stability (Tm) | Sequence-dependent | Generally increased | [3] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Containing Aptamers (SELEX)
This protocol outlines the general steps for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to isolate aptamers containing this compound.
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region (e.g., N30-N40) flanked by constant primer binding sites.
-
Forward and reverse primers for PCR amplification.
-
Mutant T7 RNA Polymerase (e.g., Y639F variant) capable of incorporating 2'-O-methylated nucleotides.[4]
-
This compound triphosphate (2'-O-Me-5-Me-UTP).
-
Standard ribonucleoside triphosphates (ATP, GTP, CTP).
-
Reverse Transcriptase.
-
Taq DNA Polymerase or other thermostable polymerase for PCR.
-
Target molecule of interest.
-
SELEX binding buffer (composition will be target-dependent).
-
Partitioning matrix (e.g., nitrocellulose filters, magnetic beads coupled with the target).
-
Wash buffers.
-
Elution buffer.
-
Nuclease-free water.
Methodology:
-
Library Preparation:
-
Synthesize the initial ssDNA library.
-
Amplify the ssDNA library by PCR using the forward and reverse primers to generate a double-stranded DNA (dsDNA) template pool.
-
-
In Vitro Transcription with this compound:
-
Set up the in vitro transcription reaction using the dsDNA template pool.
-
The reaction mixture should contain:
-
dsDNA template
-
Mutant T7 RNA Polymerase
-
Transcription buffer
-
ATP, GTP, CTP
-
2'-O-Me-5-Me-UTP
-
RNase inhibitor
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the resulting this compound containing RNA pool using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or spin columns.
-
-
Selection (Binding and Partitioning):
-
Denature the RNA pool by heating to 95°C for 3-5 minutes and then rapidly cool on ice to facilitate proper folding.
-
Incubate the folded RNA pool with the target molecule in the SELEX binding buffer. The incubation time and temperature will depend on the target.
-
Partition the target-bound RNA molecules from the unbound sequences. This can be achieved by:
-
Nitrocellulose filter binding: The protein-RNA complexes are retained on the filter while unbound RNA flows through.
-
Magnetic beads: The target is immobilized on magnetic beads, and after incubation with the RNA pool, the beads with bound RNA are separated using a magnet.
-
-
-
Washing and Elution:
-
Wash the partitioning matrix with wash buffer to remove non-specifically bound RNA sequences. The stringency of the washes can be increased in later rounds of SELEX.
-
Elute the bound RNA molecules from the target. This can be done by changing the buffer conditions (e.g., high salt, pH change) or by using a denaturing agent.
-
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the eluted RNA pool into complementary DNA (cDNA) using a reverse transcriptase and the reverse primer.
-
Amplify the resulting cDNA by PCR using both the forward and reverse primers to generate the dsDNA template for the next round of selection.
-
-
Iterative Rounds:
-
Repeat steps 2-5 for multiple rounds (typically 8-15 rounds). With each round, the stringency of the selection can be increased (e.g., by decreasing the target concentration, increasing wash times) to enrich for high-affinity aptamers.
-
-
Sequencing and Characterization:
-
After the final round, the enriched dsDNA pool is cloned and sequenced to identify individual aptamer candidates.
-
The binding affinity (Kd) of individual aptamers to the target is determined using techniques such as surface plasmon resonance (SPR), biolayer interferometry (BLI), or filter binding assays.
-
Protocol 2: Post-SELEX Modification of Aptamers with this compound
This protocol is applicable when an unmodified or partially modified aptamer has already been selected, and the goal is to enhance its stability by introducing this compound.
Materials:
-
Selected aptamer sequence.
-
Custom solid-phase oligonucleotide synthesis service or in-house synthesizer.
-
This compound phosphoramidite.
-
Standard DNA or RNA phosphoramidites.
-
Deprotection and cleavage reagents.
-
Purification system (e.g., HPLC).
Methodology:
-
Aptamer Synthesis:
-
Synthesize the aptamer sequence using standard solid-phase phosphoramidite chemistry.
-
At the desired uridine positions, incorporate the this compound phosphoramidite. It is common to modify all uridine residues or a subset of them, particularly in loop regions that are not critical for target recognition or at the 3' and 5' ends to prevent exonuclease degradation.
-
-
Deprotection and Cleavage:
-
Cleave the synthesized aptamer from the solid support and remove all protecting groups using the appropriate chemical reagents.
-
-
Purification:
-
Purify the full-length modified aptamer from shorter, failed sequences using high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the modified aptamer using mass spectrometry.
-
Determine the binding affinity (Kd) of the modified aptamer to its target and compare it to the unmodified or originally selected aptamer.
-
Assess the nuclease resistance of the modified aptamer by incubating it in serum or with specific nucleases and analyzing the degradation products over time using PAGE or HPLC.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the SELEX process to select this compound aptamers.
Caption: Workflow for post-SELEX modification of aptamers.
Signaling Pathway Diagram
Caption: Inhibition of EGFR signaling by a 2'-O-methylated aptamer.
References
Application Notes and Protocols for Solid-Phase Synthesis of RNA Containing 2'-O-Methyl-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of modified ribonucleic acid (RNA) is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. Among the various modifications, 2'-O-methylation is a prevalent modification in natural RNA that confers increased nuclease resistance and enhanced binding affinity to complementary strands. The incorporation of 2'-O-methyl-5-methyluridine, a modified nucleoside, into synthetic RNA oligonucleotides is of significant interest for the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and RNA aptamers.[1][2] This document provides detailed application notes and protocols for the solid-phase synthesis of RNA containing this compound using phosphoramidite chemistry.
The 5'-O-Dimethoxytrityl (DMT) group serves as a crucial protecting group for the 5'-hydroxyl position of the ribose sugar, preventing unwanted reactions during synthesis. Its acid-labile nature allows for controlled removal at each synthesis cycle.[1] The 2'-O-methyl group enhances the nuclease resistance of the resulting oligonucleotide.[1] The phosphoramidite group at the 3'-hydroxyl position is essential for the coupling reaction during solid-phase synthesis.[1]
Data Presentation
The following tables summarize key quantitative data and reaction parameters for the solid-phase synthesis of RNA containing this compound.
Table 1: this compound CE Phosphoramidite Specifications
| Parameter | Value | Reference |
| Chemical Formula | C41H51N4O9P | [3][4] |
| Molecular Weight | 774.84 g/mol | [3][4] |
| CAS Number | 153631-20-0 | [3][4] |
| Purity (by HPLC) | ≥98% | [] |
Table 2: Recommended Parameters for Solid-Phase Synthesis Cycle
| Step | Reagent/Solvent | Time | Temperature | Notes |
| Detritylation | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 1-2 min | Room Temperature | Removes the 5'-DMT protecting group. |
| Coupling | 0.1 M this compound phosphoramidite in Acetonitrile:THF (1:1); 0.45 M Activator (e.g., 5-(Ethylthio)-1H-tetrazole) | 6 min | Room Temperature | A 6-minute coupling time is recommended for this modified phosphoramidite.[3] |
| Capping | Capping Reagent A (Acetic anhydride/Pyridine/THF) and Capping Reagent B (N-Methylimidazole/THF) | 1 min | Room Temperature | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 1 min | Room Temperature | Oxidizes the phosphite triester to the more stable phosphate triester. |
Table 3: Deprotection and Cleavage Conditions
| Step | Reagent/Solvent | Time | Temperature | Purpose |
| Base Deprotection & Cleavage | Concentrated Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v) | 10 min | 65°C | Cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and base-labile protecting groups.[6][7] |
| 2'-O-Protecting Group Removal (if applicable) | Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA | 1.5 - 2.5 hours | 65°C | Removes 2'-O-silyl protecting groups (e.g., TBDMS or TOM). Not required for the 2'-O-methyl group itself.[8][9] |
Experimental Protocols
Materials and Reagents
-
5'-Dimethoxytrityl-2'-O-methyl-5-methyluridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous Acetonitrile (synthesis grade)
-
Anhydrous Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Activator solution (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile)
-
Capping Reagent A (Acetic anhydride/Pyridine/THF)
-
Capping Reagent B (N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Washing solvent (Acetonitrile)
-
Cleavage and deprotection solution: Ammonium hydroxide/40% Methylamine (AMA) (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Buffers for purification (e.g., TE buffer)
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the standard cycle for incorporating a this compound monomer using an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.
-
Preparation:
-
Dissolve the this compound phosphoramidite in Acetonitrile:THF (1:1) to the desired concentration (typically 0.1 M).[3]
-
Install the reagent bottles on the synthesizer according to the manufacturer's instructions.
-
Enter the desired RNA sequence into the synthesizer software.
-
-
Synthesis Cycle: The automated synthesis involves a repetitive four-step cycle for each nucleotide addition.[10][11]
a. Detritylation: The CPG support is washed with anhydrous acetonitrile, followed by treatment with 3% TCA in DCM to remove the 5'-DMT protecting group from the support-bound nucleoside. The support is then washed with acetonitrile to remove the acid and the liberated trityl cation.
b. Coupling: The this compound phosphoramidite solution and the activator solution are delivered to the synthesis column. The coupling reaction forms a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleoside and the 3'-phosphoramidite of the incoming monomer. A coupling time of 6 minutes is recommended.[3]
c. Capping: After coupling, the support is treated with capping reagents A and B to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of (n-1) shortmer sequences.
d. Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester by treating the support with the iodine solution.
-
Chain Elongation: The synthesis cycle (steps 2a-2d) is repeated for each subsequent nucleotide in the sequence.
-
Final Detritylation (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 2: Cleavage and Deprotection
-
Transfer CPG: Carefully transfer the CPG support from the synthesis column to a screw-cap vial.
-
Base and Phosphate Deprotection:
-
Add 1 mL of a pre-mixed solution of concentrated Ammonium Hydroxide and 40% Methylamine (AMA) (1:1, v/v) to the vial containing the CPG.
-
Seal the vial tightly and heat at 65°C for 10 minutes.[9] This step cleaves the RNA from the CPG support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.
-
-
Supernatant Collection:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.
-
Wash the CPG with 0.5 mL of sterile, RNase-free water and add this wash to the collected supernatant.
-
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Protocol 3: Purification of the Synthesized RNA
Purification is a critical step to remove truncated sequences, protecting group remnants, and other impurities.[12] Several methods can be employed, including polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), and cartridge purification.[13][14]
A. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification:
-
Resuspend the dried RNA pellet in an appropriate volume of loading buffer (e.g., 8 M urea, 1x TBE).
-
Heat the sample at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto a denaturing polyacrylamide gel of the appropriate percentage for the size of the RNA.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the gel band corresponding to the full-length product.
-
Elute the RNA from the gel slice using an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Desalt the purified RNA using a desalting column or by ethanol precipitation.
B. High-Performance Liquid Chromatography (HPLC) Purification:
-
Resuspend the crude RNA pellet in an appropriate mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., reverse-phase or ion-exchange).
-
Elute the RNA using a gradient of an appropriate buffer system.
-
Collect the fractions corresponding to the major peak of the full-length product.
-
Desalt the collected fractions.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of RNA containing this compound.
Caption: Key components of the this compound phosphoramidite.
Note: The placeholder image in the DOT script above should be replaced with an actual chemical structure diagram for a complete representation.
Caption: Logical flow of the deprotection steps for synthetic RNA.
References
- 1. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 2. Modified RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. glenresearch.com [glenresearch.com]
- 4. polyorginc.com [polyorginc.com]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2'-O-methyl-5-methyluridine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of chemical modifications, such as 2'-O-methyl-5-methyluridine, into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. These modifications can enhance nuclease resistance, improve binding affinity to target sequences, and modulate the pharmacokinetic properties of the oligonucleotide. The successful synthesis of these modified oligonucleotides is followed by a crucial purification step to remove process-related impurities. Common impurities include truncated sequences (n-1, n-2), incompletely deprotected oligonucleotides, and other by-products of solid-phase synthesis. High-purity oligonucleotides are essential for accurate and reproducible results in research and for ensuring the safety and efficacy of therapeutic candidates.
This document provides detailed application notes and protocols for the most common and effective techniques for purifying this compound modified oligonucleotides: High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Polyacrylamide Gel Electrophoresis (PAGE).
Comparison of Purification Techniques
The choice of purification method depends on the desired purity, yield, scale of synthesis, and the intended application of the this compound modified oligonucleotide. The following table summarizes the typical performance of each technique.
| Purification Method | Principle | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the phosphate backbone. | >90 | 60-80 | High resolution, suitable for a wide range of lengths, amenable to automation and scaling. | Requires specialized equipment, use of ion-pairing reagents can complicate downstream applications if not properly removed. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the net negative charge of the oligonucleotide's phosphate backbone. | >95 | 50-70 | Excellent resolution for separating oligonucleotides of different lengths, particularly for shorter sequences. | Resolution decreases for longer oligonucleotides, not ideal for separating sequences with similar charge but different hydrophobicity. |
| Solid-Phase Extraction (SPE) | "Trityl-on" purification where the hydrophobic 5'-DMT group of the full-length product is retained on a hydrophobic cartridge while failure sequences are washed away. | 80-95 | 70-90 | Rapid, simple, and cost-effective for routine purification. | Lower resolution than HPLC, may not effectively remove all failure sequences, especially for longer oligonucleotides. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge in a denaturing polyacrylamide gel matrix. | >98 | 20-40 | Highest resolution, capable of separating oligonucleotides with single-base differences. | Labor-intensive, low throughput, difficult to scale up, potential for acrylamide contamination.[1] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol describes the purification of a this compound modified oligonucleotide using a C18 column and a triethylammonium acetate (TEAA) ion-pairing agent.
Materials:
-
Crude this compound modified oligonucleotide, deprotected and cleaved from the solid support.
-
HPLC system with a UV detector and fraction collector.
-
Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 10 x 250 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Deionized, RNase-free water.
-
0.45 µm filters.
Protocol:
-
Mobile Phase Preparation:
-
Prepare a 1 M stock solution of TEAA by carefully adding triethylamine to acetic acid in deionized water, adjusting the pH to 7.0.
-
Dilute the stock solution to 0.1 M with deionized water to prepare Mobile Phase A.
-
Filter both Mobile Phase A and Acetonitrile (Mobile Phase B) through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD₂₆₀ units/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the oligonucleotide. A typical gradient is from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 4 mL/min. The gradient may need to be optimized based on the length and sequence of the oligonucleotide.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak eluting after the shorter failure sequences.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Pool the pure fractions and lyophilize to remove the solvents and TEAA.
-
For complete removal of the ion-pairing agent, perform a desalting step using a size-exclusion column or ethanol precipitation.
-
Solid-Phase Extraction (SPE)
This protocol is for the "trityl-on" purification of this compound modified oligonucleotides using a reversed-phase SPE cartridge. This method relies on the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is left on the full-length product after synthesis.
Materials:
-
Crude "trityl-on" this compound modified oligonucleotide.
-
Reversed-phase SPE cartridge (e.g., C18).
-
Vacuum manifold or syringe.
-
Acetonitrile.
-
2% Trifluoroacetic acid (TFA) in water.
-
2 M Triethylammonium acetate (TEAA).
-
Deionized, RNase-free water.
Protocol:
-
Cartridge Preparation:
-
Wash the SPE cartridge with 5 mL of acetonitrile.
-
Equilibrate the cartridge with 5 mL of 2 M TEAA.
-
-
Sample Loading:
-
Dissolve the crude "trityl-on" oligonucleotide in 1 mL of deionized water.
-
Load the sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 1.5 M ammonium hydroxide to remove protecting groups.
-
Wash the cartridge with 10 mL of deionized water to remove salts and failure sequences that do not have the 5'-DMT group.
-
-
Detritylation:
-
Slowly pass 5 mL of 2% TFA through the cartridge to cleave the 5'-DMT group. Collect the orange-colored eluate containing the cleaved trityl group separately.
-
-
Elution:
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the purified, detritylated oligonucleotide with 2-3 mL of 50% acetonitrile in water.
-
-
Post-Purification Processing:
-
Analyze an aliquot of the eluate by analytical HPLC or mass spectrometry to assess purity.
-
Lyophilize the purified sample.
-
References
Application Notes and Protocols for the Quantification of 2'-O-methyl-5-methyluridine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methyl-5-methyluridine (m5Um), also known as 2'-O-methylribothymidine, is a post-transcriptional modification found in various RNA molecules, particularly transfer RNA (tRNA). The precise quantification of m5Um is crucial for understanding its biological roles in RNA stability, metabolism, and its potential as a biomarker in disease states. This document provides detailed application notes and experimental protocols for the accurate and sensitive quantification of m5Um in RNA samples using liquid chromatography-mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Overview of Analytical Methods
The gold-standard for the quantification of modified nucleosides like m5Um is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance modifications within complex biological matrices. The general workflow involves the enzymatic hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics that can be expected from a well-optimized LC-MS/MS method for modified nucleosides, based on literature for similar compounds.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | On-column, dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | 5 - 50 fmol | On-column, with acceptable precision and accuracy. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | From LOQ to high fmol or low pmol range. |
| Precision (%RSD) | < 15% | For intra- and inter-day assays. |
| Accuracy (%RE) | 85 - 115% | At multiple concentrations across the linear range. |
Experimental Protocols
Protocol 1: RNA Isolation and Purification
High-quality, intact RNA is a prerequisite for accurate quantification of modified nucleosides.
Materials:
-
Cells or tissues of interest
-
TRIzol™ Reagent or other RNA extraction kits
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase inhibitors
Procedure:
-
Homogenize cells or tissues in TRIzol™ Reagent (1 mL per 50-100 mg of tissue or 5-10 x 10^6 cells).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with isopropanol. Use 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Dissolve the RNA pellet in an appropriate volume of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
Complete enzymatic digestion is critical for accurate quantification. 2'-O-methylated nucleosides can exhibit some resistance to certain nucleases, so a robust enzyme cocktail and sufficient incubation time are necessary.
Materials:
-
Purified RNA sample (1-5 µg)
-
Nuclease P1 (1 U/µL)
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL) or Antarctic Phosphatase
-
Phosphodiesterase I (0.01 U/µL)
-
10x Nuclease P1 Buffer (e.g., 100 mM sodium acetate, pH 5.3)
-
10x BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
1-5 µg of purified RNA
-
2 µL of 10x Nuclease P1 Buffer
-
1 µL of Nuclease P1 (1 Unit)
-
Nuclease-free water to a volume of 17 µL
-
-
Incubate at 37°C for 2 hours.
-
Add the following to the reaction mixture:
-
2 µL of 10x BAP Buffer
-
1 µL of Bacterial Alkaline Phosphatase (1 Unit)
-
1 µL of Phosphodiesterase I (0.01 Units)
-
-
Incubate at 37°C for an additional 2 hours to overnight. For 2'-O-methylated nucleosides, a longer digestion time (up to 24 hours) can improve yields.[1]
-
After digestion, the sample can be directly analyzed by LC-MS/MS. If significant protein content is a concern for the LC column, a filtration step using a 10 kDa molecular weight cutoff filter can be performed.
Protocol 3: Quantitative Analysis by LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Materials:
-
Digested RNA sample
-
Nuclease-free water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
This compound analytical standard
LC-MS/MS Method (Proposed):
-
LC Separation:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B (linear gradient)
-
10-12 min: 30-95% B (linear gradient)
-
12-14 min: 95% B (hold)
-
14-14.1 min: 95-2% B (linear gradient)
-
14.1-18 min: 2% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions for this compound (m5Um):
-
Molecular Weight: 272.25 g/mol
-
Precursor Ion (M+H)+: m/z 273.1
-
Product Ion: The primary fragmentation of nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase. For 5-methyluracil (thymine), the mass is 126.05 g/mol . A proposed product ion would be m/z 127.1. A second, less intense transition can be used for confirmation.
-
Proposed MRM Transitions:
-
Quantifier: 273.1 -> 127.1
-
Qualifier: 273.1 -> [A secondary fragment ion, to be determined empirically]
-
-
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 10-25 eV.
-
Data Analysis and Quantification:
-
Standard Curve: Prepare a series of calibration standards of this compound of known concentrations. Analyze these standards using the same LC-MS/MS method to generate a standard curve by plotting the peak area against the concentration.
-
Sample Analysis: Analyze the digested RNA samples.
-
Quantification: Determine the concentration of m5Um in the samples by interpolating their peak areas from the standard curve.
-
Normalization: The absolute amount of m5Um can be normalized to the total amount of RNA used in the digestion, or to the amount of one of the four canonical ribonucleosides (A, C, G, U) which are measured in the same run.
Visualizations
Caption: Workflow for the quantification of this compound in RNA.
Caption: Enzymatic digestion of RNA to individual nucleosides for LC-MS/MS analysis.
References
Application Notes: 2'-O-methyl-5-methyluridine in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the use of chemically modified nucleotides. These modifications are critical for enhancing the stability and translational efficiency of the mRNA molecule while reducing its inherent immunogenicity. 2'-O-methyl-5-methyluridine (m⁵Um) is a modified nucleoside that combines two key modifications: methylation at the 2'-hydroxyl group of the ribose sugar and methylation at the 5th position of the uracil base. This dual modification offers a promising strategy to improve the overall performance of mRNA-based therapeutics, including vaccines and gene therapies.
Key Applications and Advantages
The incorporation of this compound into synthetic mRNA can offer several advantages over unmodified mRNA and transcripts containing single modifications. These benefits primarily revolve around increased stability, enhanced protein expression, and a reduction in the innate immune response.
-
Enhanced Stability: The 2'-O-methyl group sterically hinders nuclease-mediated degradation, significantly increasing the half-life of the mRNA molecule within the cellular environment.[1][2][3][4] This prolonged stability allows for a longer duration of protein translation from a single mRNA transcript.[2][3]
-
Reduced Immunogenicity: The innate immune system has evolved to recognize and respond to foreign RNA. Modifications such as 2'-O-methylation can help synthetic mRNA evade detection by pattern recognition receptors (PRRs) like Toll-like receptors (TLR7, TLR8) and RIG-I-like receptors (MDA5).[1][5][6][7][8] This "self" signature reduces the induction of type I interferons and other pro-inflammatory cytokines, which can otherwise lead to translational arrest and adverse effects.[5]
-
Improved Translation Efficiency: By reducing the activation of immune pathways that inhibit translation and by potentially improving the interaction with the ribosomal machinery, mRNAs modified with 2'-O-methylated nucleosides can lead to higher protein yields.[8][9]
Data Presentation
While direct, head-to-head quantitative comparisons for this compound in mRNA therapeutics are emerging, the following tables summarize the expected impact based on data from related modifications.
Table 1: Impact of 2'-O-methylation on mRNA Stability
| RNA Type | Modification | Half-life (relative) | Key Finding |
| mRNA | Internal 2'-O-methylation | Increased | FBL-mediated 2'-O-methylation showed a positive correlation with mRNA stability and expression levels.[2][3] |
| Antisense Oligonucleotide | 4AEomU | Increased Tm by ~5°C vs. mismatch | The presence of a this compound analog significantly increased the thermal stability of the oligonucleotide duplex.[10] |
Table 2: Effect of 2'-O-methylation on Innate Immune Response
| Immune Sensor | Effect of 2'-O-methylation | Outcome |
| MDA5 | Reduced Recognition | Decreased type I interferon production.[5][7] |
| TLR7 / TLR8 | Antagonistic Effect | Inhibition of immune cell stimulation by RNA.[1][6] |
| RIG-I | Reduced Activation | Diminished immune response to 5'-triphosphate RNA. |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of mRNA containing this compound.
Protocol 1: In Vitro Transcription (IVT) of this compound Modified mRNA
This protocol is adapted from standard IVT procedures for incorporating modified nucleotides.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix: ATP, GTP, CTP (100 mM each)
-
This compound-5'-triphosphate (m⁵UmTP) (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in the following order:
| Reagent | Volume (20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| m⁵UmTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | X µL | 50-100 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or lithium chloride precipitation.
-
Assess RNA concentration, integrity, and purity via spectrophotometry and gel electrophoresis.
Protocol 2: Evaluation of Protein Expression from Modified mRNA in Cell Culture
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based)
-
Purified m⁵Um-modified mRNA (encoding a reporter protein like luciferase or GFP)
-
Unmodified control mRNA
-
Plates for cell culture (e.g., 24-well)
-
Lysis buffer
-
Assay reagents for the reporter protein (e.g., luciferase substrate)
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the mRNA (e.g., 250 ng) in an appropriate buffer.
-
Dilute the transfection reagent in a separate tube.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 6, 24, 48 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Transfer the cell lysate to a microplate.
-
Add the appropriate assay reagent (e.g., luciferase substrate).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Normalize the reporter signal to total protein concentration if necessary. Compare the expression levels from the m⁵Um-modified mRNA to the unmodified control.
Visualizations
Caption: Experimental workflow for synthesis and evaluation of m⁵Um-modified mRNA.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-methyl-5-methyluridine for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methyl-5-methyluridine is a chemically modified nucleoside that plays a critical role in the development of oligonucleotide therapeutics. The presence of a methyl group at the 2' position of the ribose sugar enhances the stability of RNA duplexes, increases resistance to nuclease degradation, and can reduce immune stimulation, making it a valuable component in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] The 5-methyl group on the uracil base, which makes the nucleoside the RNA equivalent of thymidine, can further enhance binding affinity and stability. This document provides detailed protocols for the large-scale synthesis of this compound, methods for purification and analysis, and an overview of its applications in clinical research, particularly in the context of antisense therapeutics.
Synthesis of this compound
The large-scale synthesis of this compound can be achieved through a multi-step process commencing with the readily available precursor, 5-methyluridine. The overall workflow is designed to be scalable and cost-effective, minimizing the use of chromatography where possible.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Large-Scale Synthesis of 3',5'-O-protected 5-methyluridine
This protocol is adapted from methodologies for large-scale nucleoside protection.
Materials:
-
5-Methyluridine
-
1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Water
Equipment:
-
Large glass reactor with mechanical stirrer, temperature control, and nitrogen inlet
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dry the 5-methyluridine under vacuum at 60°C for 12 hours.
-
To a stirred suspension of 5-methyluridine (1 equivalent) in anhydrous pyridine (10-15 volumes) under a nitrogen atmosphere, add TIPDSCl (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.
-
The crude 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-5-methyluridine can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.
Protocol 2: 2'-O-methylation
Materials:
-
3',5'-O-protected 5-methyluridine
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
Equipment:
-
Large glass reactor with mechanical stirrer, temperature control, and nitrogen inlet
-
Addition funnel
Procedure:
-
Dissolve the protected 5-methyluridine (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 1 hour.
-
Add methyl iodide (1.5 equivalents) dropwise via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Deprotection and Purification
Materials:
-
Crude 2'-O-methyl-3',5'-O-protected 5-methyluridine
-
Tetrabutylammonium fluoride (TBAF) in THF (1M solution)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Equipment:
-
Glass reactor
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Dissolve the crude product from the methylation step in THF.
-
Add TBAF solution (2.5 equivalents) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to yield pure this compound.
-
For large-scale operations, crystallization can be an alternative to chromatography for purification.
Data Presentation
| Step | Compound | Starting Quantity (Example) | Yield (%) | Purity (HPLC) | Analytical Data |
| Protection | 3',5'-O-TIPDS-5-methyluridine | 200 g | ~90% | >95% | ¹H NMR, ¹³C NMR |
| Methylation | 2'-O-methyl-3',5'-O-TIPDS-5-methyluridine | 370 g | ~85% | >90% (crude) | ¹H NMR, MS |
| Deprotection & Purification | This compound | 350 g | ~80% | >99% | ¹H NMR, ¹³C NMR, MS, HPLC |
Clinical Research Applications
This compound is a key building block for second-generation antisense oligonucleotides. The 2'-O-methyl modification provides several advantages for therapeutic applications:
-
Increased Nuclease Resistance: The methyl group at the 2' position sterically hinders the approach of nucleases, significantly increasing the in vivo half-life of the oligonucleotide drug.[1]
-
Enhanced Binding Affinity: 2'-O-methylation pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA targets, leading to higher affinity and potency.[1]
-
Reduced Toxicity: Compared to first-generation phosphorothioate oligonucleotides, the inclusion of 2'-O-methyl modifications can mitigate some of the off-target effects and toxicities associated with the phosphorothioate backbone.[4]
Mechanism of Action in Antisense Therapeutics
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Many ASOs incorporating 2'-O-methylated nucleotides, including this compound, are designed as "gapmers". These chimeric oligonucleotides consist of a central block of deoxynucleotides that is capable of recruiting RNase H, flanked by wings of 2'-O-methyl modified nucleotides that provide high affinity and nuclease stability.[5] When the ASO binds to its target mRNA, the DNA-RNA hybrid in the gap region is recognized and cleaved by RNase H, leading to the degradation of the mRNA and subsequent reduction in the expression of the target protein.
Conclusion
The large-scale synthesis of this compound is a well-established process that is crucial for the clinical development of next-generation oligonucleotide therapeutics. The protocols outlined in this document provide a framework for its production, and the application notes highlight its importance in enhancing the drug-like properties of antisense oligonucleotides. As the field of RNA therapeutics continues to expand, the demand for high-purity, synthetically accessible modified nucleosides like this compound will undoubtedly increase.
References
- 1. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2'-O-methyl-5-methyluridine in Automated RNA Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 2'-O-methyl-5-methyluridine in automated RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating this compound into my RNA oligonucleotides?
Incorporating this compound offers several key benefits for therapeutic and research applications:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by nucleases, increasing the oligonucleotide's stability in biological fluids.[1][2][3]
-
Increased Thermal Stability: The 5-methyl group on the uracil base enhances base stacking interactions within the duplex, leading to a higher melting temperature (Tm) and more stable hybridization with the target sequence.[1][4]
-
Reduced Immunogenicity: Methylation of pyrimidines can reduce the innate immune response that can be triggered by synthetic oligonucleotides.[1]
-
Improved Hybridization Affinity: The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helix, which is favorable for binding to RNA targets.[4]
Q2: What is the impact of this compound on duplex stability?
The combination of the 2'-O-methyl and 5-methyl modifications has a synergistic effect on the thermal stability of RNA duplexes. The 2'-O-methyl group promotes an RNA-like C3'-endo conformation of the sugar, which reduces the entropic penalty of duplex formation.[4] The 5-methyl group on the uracil (effectively making it a thymine analog in the RNA context) improves base stacking.[4] This results in a significant increase in the melting temperature (Tm) compared to unmodified RNA.
Illustrative Impact of Modifications on Melting Temperature (Tm)
| Oligonucleotide Modification | Target | Illustrative Tm (°C) | Change in Tm per Modification (°C) |
| Unmodified RNA | RNA | 60.0 | - |
| 2'-O-methyl RNA | RNA | 70.0 | +1.5 to +2.0 |
| This compound RNA | RNA | 75.0 | +2.0 to +2.5 |
Note: The presented Tm values are illustrative and highly dependent on the specific sequence, length, and buffer conditions.
Troubleshooting Guide
Q3: I am observing low coupling efficiency when using this compound phosphoramidite. What are the possible causes and solutions?
Low coupling efficiency is a common issue in automated oligonucleotide synthesis. Here are some potential causes and their solutions when working with this compound:
-
Suboptimal Phosphoramidite Quality: The phosphoramidite may have degraded due to moisture or improper storage.
-
Solution: Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions. Perform a quality control check, such as ³¹P NMR, to assess its purity.[5]
-
-
Incomplete Deprotection of the 5'-Hydroxyl Group: The dimethoxytrityl (DMT) group may not be completely removed in the detritylation step.
-
Solution: Increase the detritylation time or use a fresh deblocking solution.
-
-
Activator Issues: The activator (e.g., tetrazole or a modified version) may be degraded or at the wrong concentration.
-
Solution: Use a fresh solution of the activator at the recommended concentration.
-
-
Poor Solubility: While not commonly reported for this compound itself, some modified phosphoramidites can have solubility issues in acetonitrile.[1]
-
Solution: Ensure the phosphoramidite is fully dissolved in anhydrous acetonitrile. Gentle warming and sonication may help, but be cautious to avoid degradation.
-
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Q4: My final oligonucleotide product shows unexpected peaks during HPLC analysis. What could be the cause?
The presence of unexpected peaks in the HPLC chromatogram of the purified oligonucleotide can indicate several problems:
-
Incomplete Deprotection: Protecting groups on the nucleobases or the phosphate backbone may not have been fully removed.
-
Side Reactions: The phosphoramidite or the growing oligonucleotide chain may have undergone unwanted side reactions.
-
Solution: This can be caused by impurities in the reagents or phosphoramidite. Ensure all reagents are of high quality and that the phosphoramidite is pure.[5]
-
-
Phosphoramidite Isomers: The presence of structural isomers in the phosphoramidite raw material can lead to the incorporation of incorrect nucleosides.[5]
-
Solution: Use high-purity phosphoramidites from a reputable supplier.
-
Q5: Are there any special considerations for the cleavage and deprotection of oligonucleotides containing this compound?
The 2'-O-methyl and 5-methyl modifications are generally stable to standard cleavage and deprotection conditions. However, the overall composition of your oligonucleotide will dictate the optimal deprotection strategy. For example, if your sequence also contains sensitive modified bases, a milder deprotection protocol may be necessary.[6][7] Always refer to the phosphoramidite supplier's recommendations for the specific protecting groups used.
Experimental Protocols
Protocol 1: General Troubleshooting for Low Coupling Efficiency
-
Synthesizer Preparation:
-
Ensure all reagent bottles are properly filled with fresh, anhydrous reagents.
-
Perform a system flush to remove any potential contaminants.
-
-
Phosphoramidite Preparation:
-
Use a fresh vial of this compound phosphoramidite.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration immediately before use.
-
-
Synthesis Cycle Parameters:
-
Increase the coupling time for the this compound monomer by 1.5 to 2 times the standard coupling time.
-
Ensure the activator delivery is functioning correctly.
-
-
Post-Synthesis Analysis:
-
Cleave a small portion of the oligonucleotide from the support.
-
Analyze the crude product by reverse-phase HPLC or mass spectrometry to assess the success of the synthesis.
-
Automated RNA Synthesis Cycle
Caption: The four main steps of the automated RNA synthesis cycle.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deprotection Strategies for Oligonucleotides with 2'-O-Methyl-5-Methyluridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the deprotection of synthetic oligonucleotides containing 2'-O-methyl-5-methyluridine. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the this compound modification stable under standard oligonucleotide deprotection conditions?
A1: Yes, the 2'-O-methyl modification on the ribose sugar is chemically stable under the standard basic conditions used for oligonucleotide deprotection. Unlike 2'-hydroxyl groups in RNA synthesis which require their own protecting groups (like TBDMS or TOM), the 2'-O-methyl group does not require protection and is not susceptible to cleavage during the final deprotection steps. Therefore, the deprotection procedure for oligonucleotides containing this compound is generally comparable to that of standard DNA oligonucleotides.[1][2] The primary focus of the deprotection strategy is the removal of protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (e.g., cyanoethyl).[1][3]
Q2: What are the recommended deprotection reagents for oligonucleotides containing this compound?
A2: The choice of deprotection reagent depends on the other components of your oligonucleotide, such as base-labile modifications or dyes, and your desired turnaround time. The most common and effective reagents are:
-
Ammonium Hydroxide: This is the traditional and most widely used reagent for standard deprotection.[3]
-
Ammonium Hydroxide/Methylamine (AMA): This mixture (typically a 1:1 v/v ratio) offers significantly faster deprotection times, often referred to as "UltraFAST" deprotection.[2][4][5] It is crucial to use acetyl-protected cytidine (Ac-dC) when using AMA to prevent transamination of the cytosine base.[4][6]
-
Milder Basic Reagents: For oligonucleotides with particularly sensitive modifications, milder deprotection conditions may be necessary. Options include potassium carbonate in methanol or tert-butylamine/water mixtures.[3][4]
Q3: How do I choose the right deprotection strategy for my specific oligonucleotide?
A3: The guiding principle for selecting a deprotection strategy is "First, Do No Harm".[3][7] You should carefully review all modifications present in your oligonucleotide sequence. The following decision tree can help guide your choice:
References
Technical Support Center: Synthesis of 2'-O-methyl-5-methyluridine Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize n-1 impurities during the solid-phase synthesis of oligonucleotides containing 2'-O-methyl-5-methyluridine.
Frequently Asked Questions (FAQs)
Q1: What are n-1 impurities and why are they a concern in oligonucleotide synthesis?
A1: n-1 impurities are deletion mutations that are one nucleotide shorter than the desired full-length oligonucleotide sequence (n). They arise from incomplete chemical reactions at any of the four stages of the synthesis cycle: deblocking, coupling, capping, or oxidation.[1][2] These impurities are of significant concern, particularly in therapeutic applications, as they can reduce the potency of the final product and are often difficult to separate from the full-length sequence due to their similar chemical and physical properties.[3]
Q2: Does the this compound modification present unique challenges during synthesis?
A2: Yes. The 2'-O-methyl group introduces steric hindrance at the sugar moiety.[] This bulkiness can impede the coupling reaction, where a new phosphoramidite is added to the growing oligonucleotide chain.[][5] Inefficient coupling is a primary cause of n-1 impurities. Therefore, synthesis protocols often need to be optimized to ensure complete coupling when incorporating 2'-O-methylated nucleosides.
Q3: What is the most critical step to optimize for minimizing n-1 impurities with this modification?
A3: The coupling step is the most critical to optimize. Due to the steric hindrance of the 2'-O-methyl group, achieving high coupling efficiency is paramount.[5] This involves selecting the appropriate activator and providing a sufficient coupling time to allow the reaction to go to completion.
Q4: How does coupling time affect the formation of n-1 impurities for 2'-O-methylated oligos?
A4: Extending the coupling time is a common strategy to overcome the slower reaction kinetics associated with sterically hindered phosphoramidites like this compound. Longer coupling times provide more opportunity for the phosphoramidite to react with the free 5'-hydroxyl group of the growing oligonucleotide chain, thereby increasing the coupling efficiency and reducing the incidence of n-1 deletions.[6] For some modified phosphoramidites, extending the coupling time to 12 minutes or longer has been shown to be effective.[7]
Q5: Which activators are recommended for coupling this compound?
A5: More potent activators are generally recommended to enhance the coupling efficiency of sterically hindered phosphoramidites. 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are commonly used and have demonstrated improved performance over the standard activator, 1H-tetrazole, for 2'-O-methylated monomers.[8][9] DCI, in particular, has been shown to significantly reduce coupling times for 2'-O-methylguanosine.
Q6: Can capping efficiency contribute to n-1 impurities?
A6: While incomplete coupling is the direct cause of the deletion, an inefficient capping step can exacerbate the problem. The capping step is designed to permanently block any unreacted 5'-hydroxyl groups from participating in subsequent synthesis cycles. If capping is incomplete, these unreacted chains can be extended in the next cycle, but they will be missing the nucleotide from the failed coupling step, thus forming an n-1 impurity.
Q7: What are the best methods for purifying the final oligonucleotide to remove n-1 impurities?
A7: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying modified oligonucleotides and removing closely related impurities like n-1 sequences.[10] Ion-pair reversed-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are two effective techniques.[3][10] IP-RP-HPLC separates oligonucleotides based on hydrophobicity, while AEX-HPLC separates them based on charge (the number of phosphate groups).[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound containing oligonucleotides that can lead to the formation of n-1 impurities.
| Symptom | Potential Cause | Recommended Action |
| High levels of n-1 impurities detected by HPLC or Mass Spectrometry. | 1. Inefficient Coupling: The steric hindrance of the 2'-O-methyl group on the incoming phosphoramidite slows down the coupling reaction. | a. Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite. A coupling time of 15 minutes is a good starting point.[9] b. Use a More Potent Activator: Switch from 1H-tetrazole to a more effective activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8][9] c. Check Phosphoramidite Quality: Ensure the this compound phosphoramidite is fresh and has not degraded. |
| 2. Incomplete Deblocking: The 5'-DMT protecting group is not fully removed, leaving the 5'-hydroxyl unavailable for coupling. | a. Extend Deblocking Time: Increase the deblocking time to ensure complete removal of the DMT group. b. Use Fresh Deblocking Solution: Prepare fresh deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) as it can degrade over time. | |
| 3. Inefficient Capping: Unreacted 5'-hydroxyl groups are not effectively capped, allowing them to react in subsequent cycles. | a. Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and anhydrous. b. Extend Capping Time: A slight increase in capping time can ensure all unreacted chains are blocked. | |
| Broad peaks or shoulders on the main product peak in HPLC analysis. | 1. Presence of n-1 and other deletion impurities. | Follow the recommendations for inefficient coupling to improve the purity of the crude product. Optimize the HPLC purification method to better resolve the full-length product from impurities. |
| 2. Phosphoramidite Decomposition. | Use fresh, high-quality phosphoramidites and ensure they are dissolved in anhydrous acetonitrile immediately before use. |
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters on coupling efficiency and final product purity.
Table 1: Impact of Activator Choice on Coupling Efficiency of Sterically Hindered Phosphoramidites
| Activator | pKa | Key Characteristics | Recommended Coupling Time (1 µmol scale) |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and potent than 1H-tetrazole; a good general-purpose activator for modified phosphoramidites.[8] | 5-7 minutes[8] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than ETT, which can reduce side reactions like detritylation of the monomer in solution. Recommended for longer sequences.[8] | 6-8 minutes[8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 (estimated) | A highly potent activator suitable for overcoming significant steric hindrance.[8] | 4-6 minutes[8] |
Table 2: Effect of Coupling Efficiency on the Percentage of Full-Length Product (FLP)
| Oligonucleotide Length | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% |
| 20mer | 74% | 82% |
| 30mer | 64% | 74% |
| 50mer | 47% | 61% |
| 80mer | 30% | 45% |
| 120mer | 16% | 30% |
Data adapted from publicly available resources.[3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Containing Oligonucleotide
This protocol outlines the key steps for synthesizing an oligonucleotide with a this compound modification on a standard automated DNA/RNA synthesizer.
-
Synthesizer Setup:
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
Ensure all reagent bottles (deblocking solution, activators, capping reagents, oxidizing solution, and acetonitrile) are sufficiently filled with fresh reagents.
-
Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group.
-
For standard DNA/RNA phosphoramidites, a coupling time of 2-5 minutes with ETT or DCI is typically sufficient.
-
For the this compound phosphoramidite, extend the coupling time to 15 minutes with DCI as the activator. [9]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in tetrahydrofuran/water/pyridine.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in a solution of aqueous ammonia and methylamine at an elevated temperature.
-
Protocol 2: HPLC Purification of the this compound Oligonucleotide
This protocol describes a general method for the purification of the synthesized oligonucleotide using ion-pair reversed-phase HPLC (IP-RP-HPLC).
-
Sample Preparation:
-
After cleavage and deprotection, lyophilize the crude oligonucleotide.
-
Dissolve the dried oligonucleotide in the HPLC mobile phase A.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and a small amount of organic solvent.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined time to elute the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Purification and Analysis:
-
Inject the dissolved crude oligonucleotide onto the HPLC system.
-
Collect the fractions corresponding to the main peak, which represents the full-length product.
-
Analyze the collected fractions for purity using analytical HPLC and confirm the identity and mass of the purified oligonucleotide using mass spectrometry.
-
Visualizations
Caption: The four key steps of the solid-phase oligonucleotide synthesis cycle.
Caption: Troubleshooting logic for high n-1 impurities due to inefficient coupling.
References
- 1. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. labcluster.com [labcluster.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Stability of 2'-O-methyl-5-methyluridine in Oligonucleotide Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2'-O-methyl-5-methyluridine during oligonucleotide deprotection. It includes troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of your synthetic oligonucleotides.
Stability of this compound Under Different Deprotection Conditions
| Deprotection Reagent | Temperature (°C) | Time | Expected Stability of this compound | Potential Issues |
| Standard Conditions | ||||
| Ammonium Hydroxide (conc.) | 55 | 8-16 hours | High | Prolonged exposure may lead to minor degradation of sensitive dyes or other modifications. |
| Ultra-Fast Deprotection | ||||
| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65 | 10-15 minutes | High | Generally compatible.[4][5][6][7] Requires acetyl-protected dC to avoid transamination. Some fluorescent dyes may be sensitive to methylamine. |
| Ultra-Mild Deprotection | ||||
| Potassium Carbonate (0.05M in Methanol) | Room Temperature | 4 hours | Very High | Recommended for oligonucleotides with highly sensitive modifications. Requires the use of ultra-mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[8] |
| t-Butylamine/Water (1:3) | 60 | 6 hours | High | An alternative mild deprotection condition. |
| RNA Deprotection (2'-OH Deprotection Step) | ||||
| Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP | 65 | 2.5 hours | Very High | This step is for the removal of 2'-hydroxyl protecting groups (like TBDMS or TOM) in RNA synthesis and is compatible with the stable 2'-O-methyl modification.[9][10][11] |
Note: The stability data presented is inferred from the known high stability of 2'-O-methyl modifications and 5-methyluridine under standard deprotection protocols. It is always recommended to perform a small-scale pilot deprotection and analyze the product by HPLC and mass spectrometry to confirm the integrity of the oligonucleotide.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of oligonucleotides containing this compound.
Issue 1: Incomplete Deprotection
-
Symptom: HPLC analysis shows multiple peaks, including peaks corresponding to incompletely deprotected species (e.g., still containing base-protecting groups). Mass spectrometry analysis confirms the presence of adducts.
-
Potential Causes:
-
Deprotection time was too short.
-
Deprotection temperature was too low.
-
The deprotection reagent was old or of poor quality.
-
-
Solutions:
-
Increase the deprotection time.
-
Ensure the deprotection is carried out at the recommended temperature.
-
Use fresh deprotection reagents. For ammonium hydroxide, it is crucial to use a fresh bottle.
-
If using AMA, ensure the 1:1 ratio of ammonium hydroxide to methylamine is accurate.
-
Issue 2: Degradation of the Oligonucleotide
-
Symptom: HPLC analysis shows the desired product peak is small, with the presence of multiple smaller peaks corresponding to shorter fragments. Mass spectrometry confirms the presence of degradation products.
-
Potential Causes:
-
Deprotection conditions were too harsh (e.g., excessively high temperature or prolonged exposure time).
-
The oligonucleotide contains other sensitive modifications that are not compatible with the chosen deprotection method.
-
Acidic conditions during workup leading to depurination.
-
-
Solutions:
-
Reduce the deprotection temperature or time.
-
Switch to a milder deprotection method, such as using potassium carbonate in methanol with ultra-mild protecting groups.
-
Carefully review the compatibility of all modifications in your oligonucleotide with the chosen deprotection strategy.
-
Neutralize any acidic solutions promptly during the workup procedure.
-
Issue 3: Modification of Bases or Dyes
-
Symptom: Mass spectrometry analysis shows unexpected mass additions or losses, and in the case of fluorescently labeled oligos, a decrease in fluorescence is observed.
-
Potential Causes:
-
Use of AMA with benzoyl-protected cytidine (Bz-dC) can lead to transamination, forming N4-methyl-dC.
-
Some fluorescent dyes are sensitive to methylamine in AMA.
-
-
Solutions:
Experimental Protocols & Workflows
Standard Deprotection Protocol (Ammonium Hydroxide)
-
Cleavage and Deprotection:
-
Place the solid support containing the synthesized oligonucleotide in a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the ammonium hydroxide solution to a new tube.
-
Rinse the solid support with 0.5 mL of water and combine the rinse with the ammonium hydroxide solution.
-
Dry the combined solution in a vacuum centrifuge.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.
-
Ultra-Fast Deprotection Protocol (AMA)
-
Cleavage and Deprotection:
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the AMA solution to a new tube.
-
Rinse the solid support with 0.5 mL of water and combine with the AMA solution.
-
Dry the combined solution in a vacuum centrifuge.
-
Resuspend the oligonucleotide pellet for further use.
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 2′-O-Modifications on RNA Duplex Stability | Semantic Scholar [semanticscholar.org]
- 11. glenresearch.com [glenresearch.com]
Validation & Comparative
A Head-to-Head Comparison: 2'-O-methyl vs. 2'-Fluoro Modified Oligonucleotides in Therapeutic Development
For researchers, scientists, and drug development professionals, the choice of chemical modifications is paramount in the design of effective and safe oligonucleotide therapeutics. Among the most common second-generation modifications, 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) substitutions on the ribose sugar backbone are frequently employed to enhance the drug-like properties of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal modification strategy.
The introduction of 2'-OMe and 2'-F modifications addresses the primary challenges of unmodified oligonucleotides, namely their rapid degradation by nucleases and their potential to elicit an immune response. Both modifications increase the binding affinity of oligonucleotides to their target RNA and enhance their resistance to nuclease degradation. However, they do so with distinct characteristics that can influence their suitability for different therapeutic applications.
Performance Comparison at a Glance
The following tables summarize the key performance characteristics of 2'-O-methyl and 2'-fluoro modified oligonucleotides based on published experimental data.
Table 1: Binding Affinity to Complementary RNA
| Modification | Change in Melting Temperature (Tm) per Modification (°C) | Notes |
| 2'-O-methyl (2'-OMe) | +0.6 to +1.8 | The increase in Tm is generally moderate. |
| 2'-fluoro (2'-F) | +2.0 to +2.5 | Offers a more substantial increase in binding affinity compared to 2'-OMe.[1] |
Higher Tm indicates stronger binding to the target RNA.
Table 2: Nuclease Resistance
| Modification | Relative Nuclease Resistance | Key Features |
| 2'-O-methyl (2'-OMe) | Moderate to High | Provides good protection against single-stranded endonucleases but may require additional modifications like phosphorothioate linkages for complete protection against exonucleases.[2] |
| 2'-fluoro (2'-F) | High | Confers significant resistance to nuclease degradation, often used in combination with phosphorothioate bonds for enhanced stability.[2][3] |
Table 3: In Vivo and Cellular Activity
| Modification | Gene Silencing Activity (siRNA) | Antisense Activity (ASO) | Potential Toxicity/Immunogenicity |
| 2'-O-methyl (2'-OMe) | A fully 2'-OMe modified guide strand can be inactive.[1] Strategic placement is crucial. | Effective in ASOs, often used in the "wings" of gapmer designs. | Generally well-tolerated and associated with reduced immune stimulation.[1] |
| 2'-fluoro (2'-F) | Generally well-tolerated throughout the siRNA strand and can improve efficacy.[1] | Effective in ASOs, contributing to high affinity. | Can be associated with hepatotoxicity in certain sequence contexts and high doses.[4][5] May differentially modulate pattern recognition receptors.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
UV Thermal Melting Analysis for Duplex Stability (Tm)
This protocol determines the melting temperature (Tm) of an oligonucleotide duplex, which is a direct measure of its thermal stability and binding affinity.
Materials:
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes (1 cm path length)
-
Modified and complementary unmodified oligonucleotides
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM). Determine the concentration using the absorbance at 260 nm and the oligonucleotide's extinction coefficient.
-
Duplex Annealing: In a microcentrifuge tube, combine equimolar amounts of the modified oligonucleotide and its complementary strand in Melting Buffer to a final concentration of 1-2 µM.
-
Heat the mixture to 95°C for 5 minutes to dissociate any secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
UV-Vis Measurement:
-
Blank the spectrophotometer with the Melting Buffer at the starting temperature (e.g., 20°C).
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program a temperature ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is calculated from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.
Nuclease Degradation Assay in Serum
This assay assesses the stability of modified oligonucleotides in the presence of nucleases found in biological fluids like serum.
Materials:
-
Modified oligonucleotides (e.g., 5'-labeled with a fluorescent dye)
-
Fetal Bovine Serum (FBS) or human serum
-
Incubator or water bath at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
Fluorescence imager
-
Loading dye (e.g., formamide-based)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Reaction Setup: In microcentrifuge tubes, incubate a fixed amount of the fluorescently labeled oligonucleotide (e.g., 1 µM) with a specific percentage of serum (e.g., 50% FBS in PBS) at 37°C.
-
Time Course: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation by adding a solution that inactivates nucleases, such as a loading dye containing formamide and EDTA, and immediately placing the samples on ice or freezing them.
-
Gel Electrophoresis:
-
Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve the full-length oligonucleotide from its degradation products.
-
Load the samples from each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Image the gel using a fluorescence imager.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
The rate of disappearance of the full-length band indicates the nuclease resistance of the modification.
-
In Vitro Gene Silencing by siRNA
This protocol evaluates the efficacy of modified siRNAs in reducing the expression of a target gene in cultured cells.
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Modified and control siRNAs
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (Western blot)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Formation:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Replace the cell culture medium with fresh, antibiotic-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis of Gene Expression:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by qRT-PCR to quantify the mRNA levels of the target gene. Normalize to a housekeeping gene.
-
Western Blot: Lyse the cells, quantify total protein, and perform a Western blot to assess the protein levels of the target gene. Normalize to a loading control protein.
-
-
Data Analysis: Compare the target gene expression in cells treated with the modified siRNA to cells treated with a non-targeting control siRNA.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the context of these modifications.
Caption: RNase H-dependent mechanism of a gapmer ASO.
Caption: The RNA interference pathway for siRNAs.
Caption: Workflow for comparing modified oligonucleotides.
Conclusion
Both 2'-O-methyl and 2'-fluoro modifications significantly improve the therapeutic potential of oligonucleotides by increasing their binding affinity and nuclease resistance. The choice between them is not always straightforward and depends on the specific application.
-
2'-Fluoro modifications generally provide a greater enhancement in binding affinity and are well-tolerated within siRNA sequences. However, the potential for toxicity at high doses or in specific sequence contexts necessitates careful evaluation.
-
2'-O-methyl modifications offer a more moderate increase in affinity and are known for their favorable safety profile, making them a robust choice for many antisense applications. However, their use in siRNAs requires careful positional placement to avoid loss of activity.
Ultimately, the optimal modification strategy is best determined through empirical testing, following the experimental workflows outlined in this guide. By systematically evaluating the performance of both 2'-OMe and 2'-F modified oligonucleotides, researchers can make informed decisions to advance the development of safe and effective nucleic acid-based therapies.
References
- 1. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 2. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 3. aumbiotech.com [aumbiotech.com]
- 4. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2'-O-Methyl and 2'-O-Methoxyethyl Modifications in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modifications is paramount. These modifications significantly influence an ASO's stability, binding affinity, efficacy, and safety profile. This guide provides an in-depth, data-supported comparison of two prominent second-generation modifications: 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE).
The evolution of ASO technology has been driven by chemical innovations aimed at transforming these molecules into viable therapeutics. Both 2'-OMe and 2'-MOE modifications have proven instrumental in this journey, enhancing the drug-like properties of ASOs over their unmodified predecessors.[1] This guide will dissect the key characteristics of each modification, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding and informed decision-making in ASO design.
Core Properties: A Head-to-Head Comparison
At a fundamental level, both 2'-OMe and 2'-MOE modifications are introduced at the 2'-position of the ribose sugar in the oligonucleotide backbone.[2] The 2'-O-methyl modification involves the addition of a methyl group, a relatively small and cost-effective modification that enhances nuclease resistance and improves binding affinity to the target RNA.[1][3] In contrast, the 2'-O-methoxyethyl modification introduces a larger methoxyethyl group, which typically imparts even greater nuclease resistance and a more substantial increase in binding affinity.[1][2]
Quantitative Data Summary
The selection of a 2'-modification is often a balance between desired potency, duration of action, and potential off-target effects. The following tables summarize the key quantitative differences between 2'-OMe and 2'-MOE modifications based on available experimental data.
| Property | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) | Key Insights |
| Binding Affinity (ΔTm per modification) | +1.3°C to +1.8°C[2][4] | +0.9°C to +1.6°C[2] | Both modifications increase thermal stability of the ASO:RNA duplex. While some sources indicate a slightly higher Tm increase per modification for 2'-OMe, 2'-MOE is generally considered to provide superior overall binding affinity. |
| Nuclease Resistance | Increased[4] | Superior[5] | The bulkier 2'-MOE group offers greater steric hindrance, providing enhanced protection against nuclease degradation compared to the smaller 2'-OMe group.[6] |
| In Vivo Potency | Effective | More Potent[7] | Studies consistently show that 2'-MOE ASOs are more effective at suppressing target RNA levels in vivo compared to their 2'-OMe counterparts.[3][7] |
| Toxicity Profile | Generally well-tolerated | Well-tolerated, potentially less toxic than 2'-OMe[8][9] | Both are considered second-generation modifications with improved safety profiles. Some studies suggest 2'-MOE may be less toxic.[8] |
| Synthesis | Cost-effective[1][3] | More complex and costly than 2'-OMe | The synthesis of 2'-MOE phosphoramidites is more involved, leading to higher costs. |
Mechanisms of Action: How They Work
Both 2'-OMe and 2'-MOE modifications can be incorporated into ASOs that function through two primary mechanisms: RNase H-mediated degradation and steric blockade.[10]
1. RNase H-Mediated Degradation: For this mechanism, ASOs are typically designed as "gapmers".[1] These chimeric oligonucleotides consist of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides (either 2'-OMe or 2'-MOE).[11] The modified wings provide nuclease resistance and increased binding affinity, while the DNA gap, upon hybridization to the target mRNA, recruits the enzyme RNase H to cleave the mRNA, leading to gene silencing.[12]
Caption: ASO Gapmer Mechanism of Action.
2. Steric Blockade: In this mechanism, uniformly modified ASOs (with either 2'-OMe or 2'-MOE throughout the sequence) bind to a target RNA and physically obstruct its normal processing.[10] This can include inhibiting ribosome binding to prevent protein translation or modulating pre-mRNA splicing by blocking the access of splicing factors to splice sites.[10][12]
Caption: Steric Blockade by Uniformly Modified ASOs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Nuclease Resistance Assay
Objective: To determine the stability of 2'-OMe and 2'-MOE modified ASOs in the presence of nucleases.
Methodology:
-
Incubation: Incubate the ASOs (e.g., at a final concentration of 1 µM) in a solution containing a relevant nuclease source, such as snake venom phosphodiesterase or serum.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Enzyme Inactivation: Stop the reaction at each time point by inactivating the nuclease, for instance, by adding a chelating agent like EDTA and heating.
-
Analysis: Analyze the integrity of the ASO at each time point using methods such as polyacrylamide gel electrophoresis (PAGE) or capillary gel electrophoresis (CGE).[1]
-
Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate and half-life.[1]
In Vitro Efficacy (Target Knockdown)
Objective: To measure the ability of 2'-OMe and 2'-MOE modified ASOs to reduce the expression of a target gene in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., A549 or HeLa) at a suitable density and allow them to adhere overnight.
-
Transfection: Transfect the cells with varying concentrations of the ASOs (e.g., 10 nM to 1 µM) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 48 hours) to allow for ASO uptake and target mRNA degradation.
-
RNA Extraction: Harvest the cells and extract total RNA.
-
Gene Expression Analysis: Quantify the levels of the target mRNA using quantitative real-time PCR (qRT-PCR). Normalize the results to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of target mRNA reduction for each ASO concentration and determine the IC50 value.
Synthesis of 2'-OMe and 2'-MOE ASOs
The synthesis of both 2'-OMe and 2'-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.[1][13]
Caption: Automated ASO Synthesis Workflow.
Protocol:
-
Solid Support: Synthesis begins with a nucleoside attached to a solid support (e.g., controlled pore glass).[1]
-
Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed.[1]
-
Coupling: The desired 2'-OMe or 2'-MOE phosphoramidite is activated and coupled to the free 5'-hydroxyl group.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.[1]
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.[1]
-
Repeat: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the ASO is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The final product is purified, typically by chromatography, to yield the full-length ASO.
Conclusion
The choice between 2'-O-methyl and 2'-O-methoxyethyl modifications is a critical decision in the design of antisense oligonucleotides. While both are effective second-generation modifications that enhance the therapeutic properties of ASOs, they offer a trade-off between performance and complexity.[1] 2'-MOE generally provides superior nuclease resistance and in vivo potency, making it a preferred choice for many clinical applications.[7][14] However, 2'-OMe remains a valuable and cost-effective option, particularly in research settings and for certain therapeutic applications where the highest level of potency is not the sole determining factor.[1][3] Ultimately, the optimal choice will depend on the specific target, the desired therapeutic outcome, and the acceptable safety margins.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. synoligo.com [synoligo.com]
- 7. idtdna.com [idtdna.com]
- 8. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microsynth.com [microsynth.com]
- 12. m.youtube.com [m.youtube.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. researchgate.net [researchgate.net]
Validating 2'-O-methyl-5-methyluridine Incorporation in Synthetic RNA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of modified RNA, rigorous validation of the incorporation of specific nucleotides is paramount. This guide provides a comparative overview of common techniques used to confirm the presence and quantify the incorporation of 2'-O-methyl-5-methyluridine in synthetic RNA constructs. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate validation strategy.
The precise incorporation of modified nucleotides, such as this compound, is critical for the desired function and therapeutic efficacy of synthetic RNA. A variety of analytical methods are available to verify the successful synthesis and purity of these molecules. The choice of method often depends on factors such as the required sensitivity, the need for sequence-specific information, available equipment, and cost.
Comparative Analysis of Validation Methods
The following table summarizes the key quantitative parameters of the most widely used methods for the validation of this compound incorporation.
| Method | Principle | Quantitative Readout | Sensitivity | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| LC-MS/MS | Separation of enzymatically digested nucleosides by liquid chromatography followed by mass-to-charge ratio analysis. | Absolute or relative quantification of modified nucleosides. | High (fmol to amol) | Low to Medium | High | "Gold standard" for accurate quantification; does not require labeled standards.[1][2] | Destructive to the sample; provides global, not sequence-specific, information.[3] |
| RT-qPCR | 2'-O-methylation can cause reverse transcriptase to pause or stop at low dNTP concentrations.[4][5] | Relative quantification by comparing Ct values under low and high dNTP conditions. | Medium | High | Low | Rapid and cost-effective for site-specific validation.[5] | Indirect method; susceptible to artifacts from RNA secondary structure.[6] |
| RNase H Cleavage Assay | RNase H selectively cleaves the RNA strand of an RNA:DNA hybrid, but this activity is inhibited by 2'-O-methylation.[7] | Quantification of cleavage products by gel electrophoresis or qPCR. | Medium | Medium | Medium | Specific for 2'-O-methylation; provides site-specific information.[8] | Requires the design of specific DNA probes. |
| Next-Generation Sequencing (NGS) | Detection of RT signatures (stops or mutations) at modified sites or through antibody-based enrichment.[6][9] | Sequencing read depth and mutation frequency. | High | Very High | High | Provides sequence context for all modifications in a transcriptome-wide manner.[10][11] | Data analysis can be complex; may require specific library preparation protocols.[11] |
Experimental Workflow for Validation
The general workflow for validating the incorporation of this compound in synthetic RNA involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for the validation of this compound incorporation.
Detailed Experimental Protocols
LC-MS/MS for Absolute Quantification
Principle: This method relies on the complete enzymatic digestion of the RNA into its constituent nucleosides, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The quantity of this compound is determined by comparing its signal to that of a known amount of an internal standard.
Protocol:
-
Enzymatic Digestion:
-
Sample Preparation:
-
Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.[13]
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Perform mass spectrometry in positive ion mode and monitor for the specific mass transitions of this compound.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the area under the curve of its specific mass transition to that of a known concentration of a stable isotope-labeled internal standard.
-
RT-qPCR for Site-Specific Validation
Principle: The presence of a 2'-O-methyl group on the ribose can impede the progression of reverse transcriptase, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs).[4][5] This leads to a higher cycle threshold (Ct) value in qPCR for the modified RNA compared to an unmodified control under low dNTP conditions.
Protocol:
-
Reverse Transcription:
-
Set up two reverse transcription reactions for each RNA sample: one with a high dNTP concentration (e.g., 1 mM each) and one with a low dNTP concentration (e.g., 1 µM each).
-
Use a gene-specific primer that anneals downstream of the putative modification site.
-
Incubate the reactions according to the reverse transcriptase manufacturer's protocol.
-
-
qPCR:
-
Use the cDNA from both the high and low dNTP reactions as templates for qPCR.
-
Design qPCR primers that amplify a region spanning the putative modification site.
-
Perform qPCR using a standard SYBR Green or probe-based assay.
-
-
Data Analysis:
-
Calculate the ΔCt between the low and high dNTP reactions for each sample (ΔCt = Ct_low_dNTP - Ct_high_dNTP).
-
A significantly higher ΔCt for the test sample compared to an unmodified control RNA indicates the presence of the 2'-O-methylation.[5]
-
RNase H Cleavage Assay
Principle: RNase H is an endonuclease that specifically degrades the RNA in an RNA:DNA hybrid. However, a 2'-O-methyl modification on the RNA backbone will inhibit this cleavage.[7]
Protocol:
-
Hybridization:
-
Design a DNA probe that is complementary to the region of the synthetic RNA containing the putative this compound.
-
Anneal the DNA probe to the synthetic RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
-
RNase H Digestion:
-
Treat the RNA:DNA hybrid with RNase H according to the manufacturer's instructions.
-
Include a control reaction with an unmodified RNA of the same sequence.
-
-
Analysis of Cleavage Products:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by staining (e.g., with SYBR Gold).
-
Alternatively, the amount of remaining full-length RNA can be quantified by RT-qPCR using primers that flank the cleavage site.
-
-
Data Interpretation:
-
The presence of a full-length, uncleaved RNA product in the reaction with the synthetic RNA, and a cleaved product in the control reaction, confirms the presence of the 2'-O-methylation.
-
Conclusion
The validation of this compound incorporation is a critical quality control step in the production of synthetic RNA. LC-MS/MS provides the most accurate and direct quantitative data but at a higher cost and lower throughput. For rapid, site-specific validation, RT-qPCR and RNase H cleavage assays are cost-effective and reliable alternatives. NGS-based methods offer the most comprehensive analysis, providing sequence-wide information on modification status. The choice of method should be guided by the specific requirements of the research or development project, balancing the need for quantitative accuracy, sequence information, throughput, and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Modifications [labome.com]
- 8. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
stability comparison of RNA with 2'-O-methyl-5-methyluridine and LNA modifications
For researchers, scientists, and professionals in drug development, the stability of RNA is a critical parameter influencing the efficacy and longevity of RNA-based therapeutics and diagnostics. Chemical modifications are paramount in enhancing this stability. This guide provides an objective comparison of two prevalent modifications: 2'-O-methyl-5-methyluridine and Locked Nucleic Acid (LNA), supported by experimental data to inform the selection of the most suitable modification for your research needs.
Introduction to the Modifications
Both this compound and Locked Nucleic Acid (LNA) are chemical modifications designed to enhance the stability of RNA oligonucleotides. They achieve this by influencing the sugar pucker of the ribose ring and, consequently, the overall conformation and resilience of the RNA duplex.
This compound is a dual modification of the uridine nucleotide. The 2'-O-methylation of the ribose sugar pre-organizes the sugar into an A-form helix geometry, which is characteristic of RNA duplexes. This pre-organization reduces the entropic penalty of duplex formation, thereby increasing thermal stability.[1] The addition of a methyl group at the 5th position of the uracil base (creating thymidine in the context of DNA) further enhances stability through improved base stacking interactions.[2]
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[3] This rigid structure significantly pre-organizes the nucleotide for A-form duplex formation, leading to a substantial increase in thermal stability and nuclease resistance.[1][4]
At a Glance: Structural Differences
The fundamental difference between these modifications lies in the degree of conformational constraint imposed on the ribose sugar. While 2'-O-methylation biases the sugar pucker towards the favorable C3'-endo conformation, LNA rigidly locks it in place.
Caption: Structural comparison of unmodified, this compound, and LNA-modified ribonucleosides.
Quantitative Stability Comparison
The following table summarizes the quantitative data on the stability enhancements conferred by 2'-O-methyl and LNA modifications.
| Stability Parameter | 2'-O-methyl Modification | LNA Modification | Key Findings & Citations |
| Thermal Stability (ΔTm per modification) | +0.5 to +1.5 °C | +2 to +8 °C | LNA provides a significantly higher increase in melting temperature per modification compared to 2'-O-methylation.[3][4] |
| Duplex Stability (ΔG°37 per modification) | ~ -0.2 to -0.5 kcal/mol | ~ -1.4 kcal/mol | LNA modifications result in a more substantial decrease in the free energy of duplex formation, indicating greater stability.[1] |
| Nuclease Resistance (Half-life in Serum) | Half-life of ~12 hours for 2'-O-methyl gapmers. | Half-life of ~15 hours for chimeric LNA/DNA oligonucleotides. Three LNAs at each end can increase serum half-life 10-fold compared to unmodified oligos. | Both modifications enhance nuclease resistance, with LNA generally providing superior protection.[3] |
Experimental Protocols
Detailed methodologies for key stability experiments are provided below.
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of RNA duplexes, which is a direct measure of their thermal stability.
Methodology:
-
Sample Preparation: Anneal the modified RNA oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex is dissociated. This is calculated from the first derivative of the melting curve.
Nuclease Resistance Assay
Objective: To evaluate the stability of modified RNA oligonucleotides against degradation by nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of unmodified and modified RNA oligonucleotides at a defined concentration.
-
Incubation: Incubate the oligonucleotides in a solution containing nucleases, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Time Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation by adding a quenching solution (e.g., EDTA and formamide) and flash-freezing the samples.
-
Analysis: Analyze the integrity of the oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold).
-
Quantification: Quantify the amount of full-length oligonucleotide at each time point using densitometry.
-
Half-life Calculation: Calculate the half-life (t1/2) as the time required for 50% of the initial oligonucleotide to be degraded.
Experimental Workflow for Stability Comparison
The following diagram illustrates a typical workflow for comparing the stability of RNA oligonucleotides with different modifications.
Caption: Experimental workflow for comparing the stability of modified RNA oligonucleotides.
Conclusion
Both this compound and LNA modifications significantly enhance the stability of RNA oligonucleotides.
-
LNA offers superior thermal stability and nuclease resistance due to its rigid, locked sugar conformation. This makes it an excellent choice for applications requiring very high affinity and robust stability, such as in antisense oligonucleotides and certain diagnostic probes.[3]
-
This compound provides a more moderate but still significant increase in stability.[1] The combination of 2'-O-methylation and 5-methylation of the uracil base contributes to both improved hybridization and base stacking.[2] This modification can be a valuable tool when an intermediate level of stabilization is desired, potentially offering a balance between stability and other properties like enzyme interactions or cost of synthesis.
The choice between these two powerful modifications will ultimately depend on the specific requirements of the application, including the desired level of stability, the biological system involved, and considerations of synthesis and cost. This guide provides the foundational data to make an informed decision for your RNA-based research and development.
References
- 1. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Enhanced Nuclease Resistance of 2'-O-methyl-5-methyluridine Modified RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of RNA is a critical aspect of developing robust RNA-based therapeutics and research tools. Among the various modifications, the combination of 2'-O-methylation and 5-methyluridine (m5U) offers a significant enhancement in the stability of RNA molecules against nuclease-mediated degradation. This guide provides an objective comparison of the nuclease resistance of RNA modified with 2'-O-methyl-5-methyluridine versus its unmodified counterpart, supported by representative experimental data and detailed methodologies.
The Protective Advantage of this compound Modification
Unmodified RNA is highly susceptible to degradation by a wide range of nucleases present in biological fluids and cellular environments. This inherent instability poses a significant challenge for therapeutic applications. The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-methylation) and at the 5th position of the uridine base (5-methyluridine) synergistically enhances nuclease resistance.
Quantitative Comparison of Nuclease Resistance
The following table summarizes representative data illustrating the increased stability of RNA oligonucleotides when modified. The data is compiled from studies analyzing the effects of 2'-O-methyl modifications on RNA stability in the presence of nucleases, such as those found in serum.
| RNA Type | Modification Status | Nuclease Source | Incubation Time (hours) | Percent Intact RNA (%) |
| Unmodified RNA Oligonucleotide | None | Fetal Bovine Serum | 1 | ~20% |
| Unmodified RNA Oligonucleotide | None | Fetal Bovine Serum | 6 | <5% |
| 2'-O-methyl Modified RNA | 2'-O-methyl pyrimidines | Fetal Bovine Serum | 1 | >90% |
| 2'-O-methyl Modified RNA | 2'-O-methyl pyrimidines | Fetal Bovine Serum | 6 | ~75% |
Note: This table presents representative data synthesized from multiple sources to illustrate the general trend of increased nuclease resistance conferred by 2'-O-methyl modifications. Actual values can vary based on the specific RNA sequence, the extent and position of modifications, and the specific experimental conditions.
Experimental Protocols
A definitive assessment of nuclease resistance is achieved through in vitro degradation assays. The following is a detailed methodology for a commonly employed gel-based nuclease degradation assay.
Gel-Based Nuclease Degradation Assay
Objective: To visually assess and quantify the degradation of modified and unmodified RNA oligonucleotides over time in the presence of nucleases.
Materials:
-
Unmodified RNA oligonucleotide of interest
-
This compound modified RNA oligonucleotide of the same sequence
-
Nuclease source (e.g., Fetal Bovine Serum (FBS), snake venom phosphodiesterase (SVPD), or a specific RNase)
-
Nuclease-free water
-
10x TBE or TAE buffer
-
Denaturing polyacrylamide gel (e.g., 15-20%) containing urea
-
Gel loading buffer (e.g., formamide-based)
-
Staining agent (e.g., SYBR Gold or Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Preparation of RNA Samples: Resuspend the unmodified and modified RNA oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Nuclease Reaction Setup:
-
For each RNA type (unmodified and modified), set up a series of reactions corresponding to different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
In separate nuclease-free microcentrifuge tubes, combine 2 µL of the 20 µM RNA stock with 18 µL of the nuclease solution (e.g., 10% FBS in PBS). The final RNA concentration will be 2 µM.
-
For the 0-hour time point, the reaction should be stopped immediately by adding the gel loading buffer.
-
-
Incubation: Incubate all reaction tubes at 37°C.
-
Time-Point Collection: At each designated time point, stop the reaction by adding an equal volume of denaturing gel loading buffer to the respective tube and place it on ice.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel according to standard protocols.
-
Heat the collected samples at 95°C for 5 minutes to denature the RNA, then quickly chill on ice.
-
Load equal volumes of each sample into the wells of the gel. Include a lane with an RNA ladder for size reference.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Stain the gel using a suitable fluorescent dye.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the bands corresponding to the intact RNA for each time point using densitometry software. The percentage of intact RNA can be calculated relative to the 0-hour time point.
-
Visualizing the Impact and Process
To better understand the protective mechanism and the experimental evaluation, the following diagrams are provided.
References
A Comparative Guide to 2'-Modified Antisense Oligonucleotides: Binding Affinity of 2'-O-Methyl, 2'-Fluoro, and 2'-MOE Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of three common second-generation antisense oligonucleotide (ASO) modifications: 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE). The selection of a particular 2' modification can significantly impact the therapeutic efficacy of an ASO by influencing its binding affinity to the target RNA, nuclease resistance, and potential for off-target effects. This document summarizes key quantitative data, details the experimental protocols for assessing binding affinity, and provides visual representations of the experimental workflow.
Data Presentation: Quantitative Comparison of Binding Affinity
The binding affinity of an ASO to its complementary RNA target is a critical determinant of its potency. A common metric used to quantify this is the melting temperature (Tm), which is the temperature at which half of the oligonucleotide duplex dissociates. An increase in Tm (ΔTm) per modification indicates a higher binding affinity. The following table summarizes the reported ΔTm values for each modification.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Key Characteristics |
| 2'-O-methyl (2'-OMe) | +0.6 to +1.2[1] | Improves nuclease resistance and binding affinity.[1] |
| 2'-fluoro (2'-F) | ~+2.5[2][3] | Confers the strongest binding affinity of the three modifications.[1] |
| 2'-O-methoxyethyl (2'-MOE) | +0.9 to +1.6[2] | Enhances nuclease resistance, increases binding affinity, and can reduce cellular toxicity.[4][5] |
Note: The exact ΔTm can vary depending on the sequence context, the number of modifications, and the specific experimental conditions.
Experimental Protocols: Determining ASO Binding Affinity
The binding affinity of modified ASOs is typically determined by measuring the melting temperature (Tm) of the ASO-RNA duplex. The two primary techniques for this are UV-Vis spectrophotometry and Differential Scanning Calorimetry (DSC).
UV-Vis Spectrophotometry for Thermal Denaturation (Melting) Analysis
This method relies on the principle of hyperchromicity, the increase in UV absorbance of a nucleic acid solution as the double-stranded duplex dissociates into single strands upon heating.
Materials:
-
Lyophilized ASO and complementary RNA oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation and Annealing:
-
Resuspend the lyophilized ASO and RNA oligonucleotides in the melting buffer to create stock solutions of a known concentration.
-
Combine equimolar amounts of the ASO and its complementary RNA in a microcentrifuge tube.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature. This ensures proper hybridization.
-
-
Sample Preparation for Measurement:
-
Dilute the annealed duplex solution with the melting buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare a blank sample containing only the melting buffer.
-
-
UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer and its temperature controller, allowing the lamp to warm up for at least 30 minutes.
-
Set the wavelength to 260 nm.
-
Program the temperature ramp:
-
Starting temperature: ~20°C below the expected Tm.
-
Ending temperature: ~20°C above the expected Tm.
-
Ramp rate: 1°C/minute.
-
Data collection interval: Every 0.5°C or 1°C.
-
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and perform a blank measurement.
-
Replace the blank with the sample cuvette.
-
Start the temperature ramp program and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is determined as the temperature at the midpoint of the transition in the melting curve. This is most accurately calculated as the peak of the first derivative of the melting curve.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a sample as it is heated, providing a more direct thermodynamic profile of the melting transition.
Materials:
-
Annealed ASO-RNA duplex (prepared as in the UV-Vis protocol)
-
DSC instrument
-
Sample and reference pans
Procedure:
-
Sample Preparation:
-
Accurately pipette a small volume of the annealed ASO-RNA duplex solution into a sample pan.
-
Prepare a reference pan containing the same volume of the melting buffer.
-
Seal both pans hermetically.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Program the temperature scan:
-
Equilibration at a starting temperature (e.g., 25°C).
-
Heating scan at a defined rate (e.g., 1°C/minute) to a final temperature well above the expected Tm.
-
-
-
Data Acquisition:
-
Initiate the temperature scan. The instrument will record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the heat absorbed during the melting of the ASO-RNA duplex.
-
The Tm is the temperature at the apex of this peak. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the transition can also be calculated from the area under the peak.
-
Mandatory Visualization
Caption: Experimental workflow for determining the melting temperature (Tm) of ASO:RNA duplexes.
References
- 1. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
A Comparative Guide to the In Vivo Efficacy of 2'-O-Methyl Modified Antisense Oligonucleotides Versus Other Chemistries
For Researchers, Scientists, and Drug Development Professionals
The landscape of antisense oligonucleotide (ASO) therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing efficacy, safety, and pharmacokinetic profiles. This guide provides an objective comparison of the in vivo performance of ASOs featuring 2'-O-methyl (2'-OMe) modifications, including those with 5-methyluridine, against other prominent ASO chemistries such as 2'-O-methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt). The information presented herein is supported by experimental data from preclinical studies to aid in the rational design and selection of ASO candidates for therapeutic development.
At a Glance: Performance Metrics of ASO Chemistries
The selection of an ASO chemistry is a critical decision in drug development, often involving a trade-off between potency and tolerability. While 2'-OMe modifications were among the early second-generation chemistries developed to improve upon first-generation phosphorothioate (PS) ASOs, newer modifications like 2'-MOE, LNA, and cEt have demonstrated distinct in vivo characteristics. 2'-MOE ASOs are noted for being less toxic than 2'-O methyl (OMe) modifications.[1] LNA ASOs can be more potent in vivo than their 2'-MOE counterparts but have been associated with increased liver toxicity.[1]
The following tables summarize key quantitative data from comparative in vivo studies. It is important to note that direct head-to-head comparisons across all chemistries in a single study are limited, and experimental conditions may vary.
Table 1: In Vivo Potency of ASO Chemistries
| ASO Chemistry | Target Gene | Animal Model | Route of Administration | Dose (mg/kg) | Target mRNA Reduction (%) | ED₅₀ (mg/kg) | Reference |
| 2'-MOE | PTP1B | ob/ob Mice | Intraperitoneal | 25 | Normalized to lean levels | - | [2] |
| 2'-MOE | TRADD | Mice | - | ~30 | 77 | - | [3] |
| LNA | TRADD | Mice | - | ~30 | 65 | - | [3] |
| LNA | PTEN | Rats | - | - | - | ~1.5 µmol/kg | [3] |
| 2'-MOE | PTEN | Rats | - | - | - | ~2.5 µmol/kg | [3] |
| 2'-O-NMA | PTEN | Mice | - | - | Dose-dependent reduction similar to 2'-O-MOE | - | [4] |
| 2'-O-MCE | PTEN | Mice | Intraperitoneal | 23.1 - 46.2 | 45 - 66 | - | [5] |
Note: ED₅₀ represents the dose required to achieve 50% of the maximal effect.
Table 2: In Vivo Hepatotoxicity of ASO Chemistries
| ASO Chemistry | Animal Model | Dose (mg/kg) | Key Findings | Reference |
| LNA | Mice | - | Profound hepatotoxicity; >10-fold increase in transaminases | [3] |
| 2'-MOE | Mice | - | No evidence of toxicity; transaminase levels within normal range | [3] |
| 2'-O-NMA | Mice | - | Normal AST, ALT, organ weights, and body weights, similar to 2'-O-MOE | [4] |
| 2'-O-MCE | Mice | - | Lower hepatotoxic potential compared to 2'-O-MOE | [5] |
| 2'-F | Mice | 400 | More significant hepatotoxicity than 2'-MOE or cEt | [6] |
| cEt | Mice | - | Less hepatotoxic compared to 2'-F ASOs | [6] |
Note: AST (Aspartate Aminotransferase) and ALT (Alanine Aminotransferase) are key biomarkers for liver function.
Mechanism of Action: RNase H-Mediated Cleavage
The primary mechanism for many gapmer ASOs, including those with 2'-OMe, 2'-MOE, LNA, and cEt wings, is the recruitment of RNase H1 to the ASO:mRNA duplex. This enzyme specifically cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[7][8] The central "gap" region of the ASO is typically composed of unmodified DNA to support RNase H1 activity, while the modified "wings" provide nuclease resistance and enhanced binding affinity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of ASO performance. Below are representative methodologies for key in vivo experiments.
In Vivo ASO Efficacy and Toxicity Assessment in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy and safety of different ASO chemistries in a mouse model.
1. Animal Model:
-
Species: Male BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the study.
2. ASO Administration:
-
Formulation: ASOs are dissolved in sterile phosphate-buffered saline (PBS) or 0.9% saline.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are commonly used. For central nervous system targets, intracerebroventricular (i.c.v.) injection may be employed.[9]
-
Dosing Regimen: Dosing frequency can range from a single injection to multiple times per week, for a duration of several weeks, depending on the ASO chemistry and target.[2] A saline-treated control group should always be included.
3. Efficacy Assessment (Target mRNA Knockdown):
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and target tissues (e.g., liver, kidney, brain) are collected and snap-frozen in liquid nitrogen.
-
RNA Isolation: Total RNA is extracted from the homogenized tissues using a suitable RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of the target mRNA is quantified by qRT-PCR. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target mRNA is calculated using the ΔΔCt method, comparing the expression in ASO-treated mice to that in saline-treated control mice.
4. Hepatotoxicity Assessment:
-
Blood Collection: At the time of sacrifice, blood is collected via cardiac puncture.
-
Serum Analysis: Serum is separated by centrifugation. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using a clinical chemistry analyzer.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.
Concluding Remarks
The choice of ASO chemistry is a multifaceted decision that significantly impacts the therapeutic potential of an antisense drug. While 2'-O-methyl modifications offer a foundational improvement in nuclease resistance, other chemistries like 2'-MOE, LNA, and cEt provide a spectrum of options with varying degrees of potency and safety. 2'-MOE ASOs have a well-established track record of good tolerability.[3] LNA-modified ASOs can offer enhanced potency but are often associated with a higher risk of hepatotoxicity.[3][10] Newer modifications continue to be developed to optimize the therapeutic index. This guide provides a comparative overview to inform the selection of ASO chemistries for preclinical and clinical development, emphasizing the importance of direct, head-to-head comparisons in relevant in vivo models.
References
- 1. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neonatal i.c.v. Injection of ASO and Mouse Tissue Collection [bio-protocol.org]
- 10. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of 2'-O-methyl-5-methyluridine Modified siRNAs: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate world of RNA interference (RNAi), minimizing off-target effects is paramount for the successful development of specific and safe siRNA therapeutics. This guide provides a comprehensive comparison of the off-target effects associated with 2'-O-methyl-5-methyluridine (m5U) modified siRNAs against other common modification strategies, supported by experimental data and detailed protocols.
The strategic chemical modification of small interfering RNAs (siRNAs) is a key approach to enhance their therapeutic properties, including stability, potency, and, crucially, specificity. Among the various modifications, 2'-O-methylation is a well-established method for reducing off-target gene silencing. This guide specifically delves into the nuanced effects of a combined modification, this compound, on the off-target profile of siRNAs.
While direct, comprehensive comparative studies on this compound modified siRNAs are limited in publicly available literature, this guide synthesizes the extensive knowledge on 2'-O-methyl modifications and incorporates available data on the impact of 5-methyluridine to provide a robust comparative analysis.
Performance Comparison: Minimizing Unintended Gene Silencing
The primary cause of off-target effects is the unintended binding of the siRNA guide strand to partially complementary sequences in messenger RNAs (mRNAs) other than the intended target, often mediated by the "seed region" (nucleotides 2-8 of the guide strand). Chemical modifications within this region can significantly mitigate these effects.
2'-O-methyl (2'-OMe) modifications, in particular, have been shown to reduce off-target effects by altering the conformational properties of the siRNA duplex, which can interfere with the binding of the guide strand to off-target mRNAs. Studies have demonstrated that position-specific 2'-OMe modifications, especially at position 2 of the guide strand, can lead to a significant reduction in the number of off-target transcripts. Some studies report an average reduction of approximately 80% in off-target transcript silencing with the introduction of 2'-OMe modifications[1].
The addition of a methyl group at the 5th position of uridine (5-methyluridine or m5U) is another modification that can influence siRNA properties. While less extensively studied in the context of off-target effects compared to 2'-O-methylation, the presence of a methyl group on the nucleobase can affect base pairing and interactions with proteins of the RNA-induced silencing complex (RISC).
This guide presents a comparative summary of quantitative data from studies investigating the impact of various siRNA modifications on off-target effects.
Quantitative Data Summary
| Modification Strategy | Key Findings on Off-Target Effects | On-Target Potency | Supporting Data Source(s) |
| Unmodified siRNA | High potential for off-target gene silencing, with hundreds of transcripts potentially affected. | High | Microarray and RNA-sequencing data |
| 2'-O-methyl (2'-OMe) Modification (General) | Significant reduction in off-target effects, particularly when placed in the seed region (positions 2-8). Position 2 is a critical site for modification. | Generally maintained, but can be sequence-dependent. | Microarray, RNA-sequencing, and reporter gene assays[1][2] |
| 2'-O-methyl at specific positions (e.g., position 2) | Reduces silencing of most off-target transcripts with complementarity to the seed region. | Maintained | Microarray data[3] |
| Locked Nucleic Acid (LNA) Modification | Significant reduction in seed-matched off-target effects. | Can sometimes be reduced compared to unmodified siRNAs. | Reporter gene assays and microarray data[2] |
| 5'-O-methyl-2'-deoxythymidine (at 5' end of sense strand) | Eliminates off-target effects caused by the sense strand. | Maintained | Reporter gene assays[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying off-target effects and how modifications can influence them, it is crucial to visualize the key cellular pathways involved.
RNAi Pathway and RISC Loading
The RNA interference (RNAi) pathway is the primary mechanism through which siRNAs exert their gene-silencing effects. The following diagram illustrates the key steps, from the introduction of an siRNA duplex into the cell to the cleavage of the target mRNA. Chemical modifications can influence various stages of this pathway, including the loading of the siRNA into the RNA-Induced Silencing Complex (RISC) and the subsequent target recognition and cleavage.
Caption: The RNA interference (RNAi) pathway, illustrating siRNA processing and target silencing.
Toll-Like Receptor (TLR) Signaling
In addition to miRNA-like off-target effects, siRNAs can also trigger innate immune responses by activating Toll-like receptors (TLRs), which are pattern recognition receptors that can recognize viral RNAs. This can lead to the production of inflammatory cytokines and interferons, resulting in broad, non-specific changes in gene expression. 2'-O-methyl modifications are known to abrogate these immune-stimulatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Properties of Duplexes Containing 2'-O-Methyl-5-Methyluridine and Related Modifications
For researchers and professionals in drug development, understanding the thermodynamic stability of nucleic acid duplexes is crucial for the design of effective oligonucleotide-based therapeutics. Chemical modifications to nucleosides are a key strategy to enhance duplex stability, nuclease resistance, and overall therapeutic potential. This guide provides a comparative analysis of the thermodynamic properties of RNA duplexes containing the modified nucleotide 2'-O-methyl-5-methyluridine, placed in the context of duplexes with 2'-O-methyl modifications and unmodified RNA.
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar (2'-O-methylation) is a common modification known to increase the thermal stability of RNA duplexes.[1] This stabilizing effect is attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices.[1] This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[1]
While direct quantitative thermodynamic data for duplexes containing this compound is not extensively available in the public literature, we can infer its properties by examining the effects of 2'-O-methyl and 5-methyl modifications individually. The 5-methyl group on uridine creates thymidine, and its effect on duplex stability is well-documented in DNA. Generally, the methylation of cytosine at the 5-position in DNA duplexes leads to an increase in duplex stability.[2]
Comparative Thermodynamic Data
The following table summarizes the thermodynamic parameters for RNA duplexes with and without 2'-O-methyl modifications. This data serves as a baseline for understanding the expected impact of 2'-O-methylation. The exact quantitative changes will depend on the specific sequence context, the number of modifications, and the experimental conditions.[1]
| Duplex Type | Modification | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°37 (kcal/mol) | Tm (°C) |
| RNA/RNA | Unmodified Reference | -98.0 ± 2.2 | -273.2 ± 6.6 | -13.26 ± 0.12 | 59.9 |
| 2'-O-Me RNA/RNA | 2'-O-Methyl (example) | Data not specified | Data not specified | More negative than RNA/RNA | Increased vs. RNA/RNA |
Note: The thermodynamic data for the unmodified reference is from a study on RNA duplexes modified with unlocked nucleic acid nucleotides and serves as a representative example.[3] The stabilizing effect of 2'-O-methylation is consistently reported as an increase in melting temperature (Tm) and a more favorable Gibbs free energy (ΔG°37). The presence of 2'-O-Me nucleosides in RNA strands enhances the thermostability of the duplexes.[4]
Experimental Protocols
The thermodynamic parameters presented are typically determined using UV thermal denaturation (melting) experiments. This technique measures the change in UV absorbance of a nucleic acid duplex solution as the temperature is increased.[1] As the duplex melts into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.
Detailed Methodology for UV Melting Experiments:
-
Sample Preparation:
-
Synthesize and purify the unmodified and modified RNA oligonucleotides.
-
Quantify the concentration of each single-stranded oligonucleotide by measuring its absorbance at 260 nm at a temperature high enough to ensure a completely single-stranded state (e.g., 80-95°C).[3]
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, 0.1 mM EDTA, pH 7.0).[3] Prepare a series of dilutions to different concentrations.
-
-
UV Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[5]
-
Place the duplex samples in quartz cuvettes with a defined pathlength (e.g., 1 cm).[6]
-
Heat the samples at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 5°C) to a high temperature (e.g., 95°C).[3]
-
Record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[5]
-
Thermodynamic parameters (ΔH° and ΔS°) are obtained from a van't Hoff analysis by plotting 1/Tm versus the natural logarithm of the total strand concentration (ln CT). The slope of this plot is equal to R/ΔH° and the y-intercept is equal to ΔS°/ΔH°.
-
The Gibbs free energy change at 37°C (ΔG°37) is then calculated using the equation: ΔG°37 = ΔH° - (310.15 K) * ΔS°.
-
Specialized software, such as MeltWin, can be used to fit the melting curves to a two-state model and calculate the thermodynamic parameters.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the thermodynamic properties of nucleic acid duplexes.
Caption: Experimental workflow for thermodynamic analysis.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of 2'-O-methyl-5-methyluridine
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 2'-O-methyl-5-methyluridine is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Precautions and Waste Identification
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All chemical waste, including unused product, contaminated materials, and solutions containing this compound, should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Gloves: Chemically resistant, disposable gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
Segregation and Collection of Waste
Proper segregation of chemical waste is essential to prevent accidental reactions.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, bench paper, and unused product, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. It is crucial not to mix this waste with other solvent streams unless permitted by your institution's chemical safety office.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous materials.
All waste containers must be kept securely closed except when adding waste and stored in a designated satellite accumulation area away from general laboratory traffic.
Decontamination Procedures
Work Surfaces: For routine cleaning of work surfaces where this compound has been handled, use a 70% isopropyl alcohol solution. In the event of a spill, first absorb the material with an inert absorbent, then decontaminate the area with a detergent solution followed by a 70% isopropyl alcohol rinse.
Non-Disposable Equipment and Glassware: Reusable glassware and equipment that have been in contact with this compound should undergo a thorough decontamination process:
-
Rinse the equipment with a suitable solvent, such as ethanol or isopropanol, to remove any residual compound. This rinsate must be collected and disposed of as hazardous liquid waste.
-
Wash the glassware with a laboratory-grade detergent and rinse thoroughly with water.
Disposal Workflow
The primary and recommended method for the final disposal of this compound is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the compound in a controlled and environmentally sound manner.
Below is a logical workflow for the disposal process:
Quantitative Data and Experimental Protocols
General Protocol for Spill Decontamination:
This protocol provides a general guideline for cleaning a small spill of this compound.
Objective: To safely clean and decontaminate a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Two plastic bags for hazardous waste
-
Detergent solution
-
70% Isopropyl alcohol
-
Paper towels
Procedure:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Restrict access to the area.
-
Don PPE: Put on two pairs of chemically resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill: If the spilled material is a solid, carefully cover it with a damp paper towel to avoid raising dust. If it is a liquid, cover it with an absorbent material.
-
Clean the Spill: Working from the outside of the spill inwards, carefully collect the absorbent material and place it in a hazardous waste bag.
-
Decontaminate the Surface: Clean the spill area with a detergent solution, followed by a rinse with 70% isopropyl alcohol. All cleaning materials should be disposed of in the hazardous waste bag.
-
Dispose of Waste: Seal the first waste bag and place it inside the second waste bag. Label it clearly as "Hazardous Waste" and include the chemical name.
-
Remove PPE: Remove PPE, placing disposable items in the hazardous waste bag.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Regulatory Compliance
Disposal of this compound must comply with all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all disposal procedures are in full compliance with these regulations. Always consult with your institution's EHS office for specific guidance and to arrange for the collection and disposal of hazardous waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
